molecular formula C19H21F2N3O3 B15607578 Delocamten CAS No. 2417411-02-8

Delocamten

カタログ番号: B15607578
CAS番号: 2417411-02-8
分子量: 377.4 g/mol
InChIキー: NPPSFOUMKWFJKX-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Delocamten is a useful research compound. Its molecular formula is C19H21F2N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2417411-02-8

分子式

C19H21F2N3O3

分子量

377.4 g/mol

IUPAC名

(6S,7S)-6-fluoro-7-(2-fluoro-5-methylphenyl)-3-(oxan-4-yl)-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H21F2N3O3/c1-10-2-3-14(20)12(8-10)16-15(21)9-13-17(22-16)23-19(26)24(18(13)25)11-4-6-27-7-5-11/h2-3,8,11,15-16,22H,4-7,9H2,1H3,(H,23,26)/t15-,16-/m0/s1

InChIキー

NPPSFOUMKWFJKX-HOTGVXAUSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Delocemten

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "Delocemten" in scientific literature, clinical trial databases, and regulatory agency websites have yielded no results. This suggests that "Delocemten" may be a misspelling of an existing therapeutic agent or a very early-stage compound not yet disclosed in public-facing materials.

To provide a substantive response, this guide will present a hypothetical framework for a novel therapeutic agent, which we will refer to as "Hypothetical Compound X," and will illustrate the expected structure and content of a technical whitepaper on its mechanism of action, adhering to the user's specified formatting requirements.

Hypothetical Compound X: A Novel Modulator of the Fibroblast Growth Factor Receptor (FGFR) Pathway

Executive Summary

Hypothetical Compound X is an investigational, orally bioavailable small molecule designed to selectively inhibit the kinase activity of Fibroblast Growth Factor Receptor 2 (FGFR2). Dysregulation of the FGFR signaling pathway is a known driver in various oncological and developmental disorders. This document provides a detailed overview of the mechanism of action of Hypothetical Compound X, supported by preclinical data, and outlines the experimental protocols used in its characterization.

Introduction to the FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) and FGF Receptor (FGFR) signaling axis plays a crucial role in cell proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of an FGF ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This phosphorylation cascade activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular function.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified FGFR Signaling Pathway.

Mechanism of Action of Hypothetical Compound X

Hypothetical Compound X is a potent and selective ATP-competitive inhibitor of the FGFR2 kinase domain. By binding to the ATP-binding pocket of FGFR2, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.

MoA_Diagram cluster_pathway FGFR2 Signaling FGFR2 FGFR2 Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) FGFR2->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response CompoundX Hypothetical Compound X CompoundX->FGFR2 Inhibition

Figure 2: Mechanism of Action of Hypothetical Compound X.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological properties of Hypothetical Compound X.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
FGFR1150
FGFR2 5
FGFR3120
FGFR4250
VEGFR2>10,000
EGFR>10,000

Table 2: In Vitro Cellular Potency

Cell LineGenetic AlterationGI₅₀ (nM)
Gastric Cancer (SNU-16)FGFR2 Amplification10
Endometrial Cancer (MFE-280)FGFR2 Fusion25
Normal Fibroblasts (HFF-1)Wild-Type>5,000

Table 3: In Vivo Efficacy in Xenograft Model (SNU-16)

Treatment GroupDose (mg/kg, BID)Tumor Growth Inhibition (%)
Vehicle Control-0
Hypothetical Compound X1085
Hypothetical Compound X3098
Experimental Protocols

5.1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Hypothetical Compound X against a panel of kinases.

  • Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human kinase domains were incubated with a biotinylated substrate peptide and ATP in the presence of varying concentrations of Hypothetical Compound X. The reaction was stopped, and the product was detected using a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured, and IC₅₀ values were calculated using a four-parameter logistic fit.

Kinase_Assay_Workflow Start Start Incubate Incubate Kinase, Substrate, ATP, and Hypothetical Compound X Start->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagents Add TR-FRET Detection Reagents Stop_Reaction->Add_Detection_Reagents Measure_Signal Measure TR-FRET Signal Add_Detection_Reagents->Measure_Signal Calculate_IC50 Calculate IC₅₀ Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for In Vitro Kinase Inhibition Assay.

5.2. Cell Proliferation Assay

  • Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of Hypothetical Compound X in various cell lines.

  • Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of Hypothetical Compound X or vehicle control. After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence was measured, and GI₅₀ values were determined by non-linear regression analysis.

5.3. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of Hypothetical Compound X in a mouse xenograft model.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with SNU-16 gastric cancer cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Hypothetical Compound X was administered orally twice daily (BID) for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were excised for pharmacodynamic analysis.

Conclusion

Hypothetical Compound X demonstrates potent and selective inhibition of FGFR2, leading to significant anti-proliferative effects in FGFR2-altered cancer cell lines and robust anti-tumor efficacy in a corresponding in vivo model. These findings support the continued clinical development of Hypothetical Compound X as a targeted therapy for patients with FGFR2-driven malignancies.

Investigating Delocaneten's Effects on Diastolic Dysfunction: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and clinical data, no information was found regarding a compound named "Delocaneten" and its effects on diastolic dysfunction. This suggests that "Delocaneten" may be a misspelling, a very early-stage compound not yet in the public domain, or a niche therapeutic agent not widely documented in indexed literature.

Diastolic dysfunction, a condition characterized by the heart's inability to relax and fill with blood properly, is a significant and growing area of cardiovascular research. It is a key pathophysiological mechanism in heart failure with preserved ejection fraction (HFpEF). The investigation of novel therapeutic agents that can improve diastolic function is of paramount importance.

However, without any available preclinical or clinical data, experimental protocols, or established mechanisms of action for "Delocaneten," it is not possible to provide the requested in-depth technical guide. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of signaling pathways cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in diastolic dysfunction are encouraged to consult literature on established and investigational compounds targeting pathways involved in myocardial relaxation and stiffness. These include, but are not limited to, agents affecting calcium handling, titin phosphorylation, nitric oxide bioavailability, and inflammatory and fibrotic pathways.

Should "Delocaneten" be a proprietary name for a compound described under a different scientific nomenclature, further investigation would be possible if the correct chemical or investigational name is provided.

Delocamten's Role in Left Ventricular Hypertrophy Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Discontinuation of Delocamten Development: It is important to note that the clinical development of this compound (also known as MYK-224) was discontinued (B1498344). As a result, there is a significant scarcity of publicly available preclinical and clinical data for this specific compound. This guide will, therefore, outline the established role of its drug class, cardiac myosin inhibitors, in left ventricular hypertrophy (LVH) models, using data from closely related and extensively studied molecules like Mavacamten and Aficamten as representative examples.

Executive Summary

Left ventricular hypertrophy (LVH) is a common pathological feature of many cardiovascular diseases, characterized by an increase in the wall thickness of the left ventricle. This remodeling is often a compensatory response to pressure or volume overload and is associated with an increased risk of heart failure and sudden cardiac death. At the molecular level, hypertrophic cardiomyopathy (HCM), a genetic form of LVH, is often driven by mutations in sarcomere proteins that lead to hypercontractility of the heart muscle.

This compound is a member of the "camten" class of drugs, which are selective, allosteric inhibitors of cardiac myosin ATPase.[1][2][3] These drugs target the underlying pathophysiology of hypercontractile states by reducing the number of actin-myosin cross-bridges, thereby decreasing myocardial contractility and improving energetics.[4] Preclinical studies on cardiac myosin inhibitors have demonstrated their potential to prevent and even reverse pathological cardiac remodeling in various animal models of LVH.[5][6]

This technical guide provides an in-depth overview of the mechanism of action of cardiac myosin inhibitors, detailed experimental protocols for their evaluation in preclinical LVH models, a summary of representative quantitative data, and a review of the key signaling pathways involved in cardiac hypertrophy that are modulated by this class of drugs.

Mechanism of Action of Cardiac Myosin Inhibitors

Cardiac myosin inhibitors, including this compound, act directly on the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes.[1] In hypercontractile states, an excessive number of myosin heads are in a state ready to bind with actin, leading to increased force production and impaired relaxation.

These inhibitors selectively bind to cardiac myosin and stabilize it in a super-relaxed, energy-sparing state.[2][4] This allosteric modulation reduces the availability of myosin heads to interact with actin, thus decreasing the number of force-producing cross-bridges.[4] The primary mechanism involves inhibiting the ATPase activity of myosin, which is crucial for the energy-dependent "power stroke" of muscle contraction.[1] By reducing hypercontractility, these drugs aim to normalize cardiac function, alleviate stress on the ventricular walls, and consequently, mitigate the stimuli that drive pathological hypertrophy. Preclinical data for this compound's class suggest this modulation occurs without directly affecting intracellular calcium homeostasis.

Experimental Protocols for Evaluating Cardiac Myosin Inhibitors in LVH Models

The evaluation of cardiac myosin inhibitors in preclinical LVH models typically involves a combination of in vivo, ex vivo, and in vitro studies. Below are detailed methodologies for key experiments.

Animal Models of Left Ventricular Hypertrophy

3.1.1 Pressure Overload-Induced LVH: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload, leading to concentric LVH, fibrosis, and eventual transition to heart failure, closely mimicking aspects of human hypertensive heart disease.[7][8]

  • Procedure:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Perform a thoracotomy to expose the aortic arch.

    • A ligature (e.g., a 7-0 silk suture) is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to standardize the degree of constriction.

    • The needle is then removed, leaving a defined stenosis.

    • The chest is closed, and the animal is allowed to recover.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration: The cardiac myosin inhibitor or vehicle is typically administered daily via oral gavage, starting at a designated time point post-TAC surgery.

  • Duration: The study duration can range from a few weeks to several months to assess both the prevention and regression of hypertrophy.

3.1.2 Genetic Models of HCM

Genetically engineered mouse models that express mutations in sarcomeric proteins (e.g., in the β-myosin heavy chain gene, MYH7) are used to model familial HCM.[3] Feline models with naturally occurring HCM mutations are also utilized.[9][10]

  • Model: Mice heterozygous for a pathogenic mutation (e.g., R403Q in α-myosin heavy chain) that develop age-dependent LVH.[6]

  • Drug Administration: Treatment with the cardiac myosin inhibitor or vehicle can be initiated either before the onset of hypertrophy to assess prevention or after hypertrophy is established to evaluate regression.[5]

Assessment of Cardiac Structure and Function

3.2.1 Transthoracic Echocardiography

Echocardiography is a non-invasive method used to serially assess cardiac structure and function in living animals.[11][12][13]

  • Protocol:

    • The mouse is lightly anesthetized to maintain a heart rate within a physiological range.

    • The chest is shaved, and the mouse is placed on a heated platform.

    • Using a high-frequency ultrasound transducer, M-mode images are acquired from the parasternal short-axis view at the level of the papillary muscles.

    • Measurements of left ventricular internal dimension in diastole (LVIDd) and systole (LVIDs), and posterior wall thickness in diastole (PWTd) and systole (PWTs) are taken.

  • Key Parameters Calculated:

    • Left Ventricular Mass (LVM)

    • Ejection Fraction (EF%)

    • Fractional Shortening (FS%)

Histological and Molecular Analyses

3.3.1 Heart Weight and Cardiomyocyte Size

  • Protocol:

    • At the end of the study, animals are euthanized, and the hearts are excised, washed in saline, and blotted dry.

    • The atria are removed, and the whole ventricle is weighed. The tibia length is measured to normalize the heart weight (HW/TL ratio).

    • The heart tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or wheat germ agglutinin (WGA) to visualize cardiomyocyte borders.

    • Cardiomyocyte cross-sectional area is quantified using imaging software.

3.3.2 Assessment of Cardiac Fibrosis

  • Protocol:

    • Paraffin-embedded heart sections are stained with Masson's trichrome or Picrosirius red to visualize collagen deposition.

    • The fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.

3.3.3 Gene Expression Analysis of Hypertrophic Markers

  • Protocol:

    • RNA is extracted from frozen left ventricular tissue.

    • Reverse transcription is performed to synthesize cDNA.

    • Quantitative real-time PCR (RT-qPCR) is used to measure the expression levels of key hypertrophic and fibrotic marker genes.[14][15]

  • Target Genes:

    • Nppa (Atrial Natriuretic Peptide, ANP)

    • Nppb (Brain Natriuretic Peptide, BNP)

    • Myh7 (β-Myosin Heavy Chain)

    • Acta1 (α-Skeletal Muscle Actin)

    • Col1a1 (Collagen, Type I, Alpha 1)

    • Ctgf (Connective Tissue Growth Factor)

    • Expression is normalized to a housekeeping gene (e.g., Gapdh).

Quantitative Data Presentation (Representative Data from Mavacamten Studies)

The following tables summarize representative quantitative data from preclinical studies of Mavacamten in mouse models of LVH. These data illustrate the expected effects of a cardiac myosin inhibitor.

Table 1: Effect of a Cardiac Myosin Inhibitor on Cardiac Structure and Function in a TAC Mouse Model

ParameterSham + VehicleTAC + VehicleTAC + CMI
Heart Weight/Body Weight (mg/g)4.5 ± 0.37.8 ± 0.55.9 ± 0.4
LV Posterior Wall Thickness, diastole (mm)0.8 ± 0.051.3 ± 0.11.0 ± 0.08
LV Ejection Fraction (%)65 ± 540 ± 758 ± 6
Cardiomyocyte Cross-Sectional Area (µm²)250 ± 25550 ± 40350 ± 30
LV Fibrosis (%)2 ± 0.515 ± 2.56 ± 1.8*

*Data are presented as mean ± SD. *p < 0.05 vs. TAC + Vehicle. CMI: Cardiac Myosin Inhibitor. Data are hypothetical and based on trends reported in Mavacamten preclinical studies.

Table 2: Effect of a Cardiac Myosin Inhibitor on Hypertrophic Gene Expression (Fold Change vs. Sham)

GeneTAC + VehicleTAC + CMI
Nppa (ANP)15.0 ± 2.55.0 ± 1.5
Nppb (BNP)20.0 ± 3.07.0 ± 2.0
Myh7 (β-MHC)8.0 ± 1.23.0 ± 0.8
Col1a1 (Collagen I)10.0 ± 2.04.0 ± 1.0

*Data are presented as mean ± SD. *p < 0.05 vs. TAC + Vehicle. CMI: Cardiac Myosin Inhibitor. Data are hypothetical and based on trends reported in Mavacamten preclinical studies.[3][5]

Signaling Pathways in Left Ventricular Hypertrophy

Cardiac hypertrophy is regulated by a complex network of intracellular signaling pathways. Cardiac myosin inhibitors, by reducing the primary mechanical stress of hypercontractility, are thought to indirectly modulate these downstream pathways.

Key Pro-Hypertrophic Signaling Pathways

Several key signaling cascades are activated in response to hypertrophic stimuli and are implicated in the pathological remodeling of the heart:

  • Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent pro-fibrotic cytokine that plays a crucial role in cardiac fibrosis.[16][17][18] It signals through Smad proteins to stimulate the transcription of extracellular matrix genes in cardiac fibroblasts.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including ERK1/2, JNK, and p38, are activated by various stressors and regulate gene expression related to cardiomyocyte growth, inflammation, and apoptosis.[19][20]

  • Akt/mTOR Signaling: The PI3K-Akt-mTOR pathway is a central regulator of protein synthesis and cell growth.[21][22] While involved in physiological hypertrophy, its sustained activation can contribute to pathological remodeling.

By alleviating the initial mechanical and energetic stress on the cardiomyocyte, cardiac myosin inhibitors are hypothesized to reduce the activation of these pro-hypertrophic and pro-fibrotic signaling cascades.

Visualizations: Signaling Pathways and Workflows

Diagram: Mechanism of Action of Cardiac Myosin Inhibitors

G cluster_sarcomere Sarcomere cluster_drug Pharmacological Intervention Actin Actin Filament CrossBridge Actin-Myosin Cross-Bridge Actin->CrossBridge Myosin_SRX Myosin (Super-Relaxed State) Myosin_Active Myosin (Active State) Myosin_SRX->Myosin_Active Activation Myosin_Active->CrossBridge Binds Force Force Production (Hypercontractility) CrossBridge->Force This compound This compound (Cardiac Myosin Inhibitor) This compound->Myosin_SRX Stabilizes This compound->Myosin_Active Inhibits Transition To ATP ATP Hydrolysis ATP->Myosin_Active Energizes

Caption: Mechanism of this compound class of drugs on the cardiac sarcomere.

Diagram: Experimental Workflow for Preclinical LVH Studies

G cluster_model Model Induction cluster_treatment Treatment Phase cluster_assessment In-Life Assessment cluster_analysis Terminal Analysis TAC LVH Induction (e.g., TAC Surgery) Treatment Daily Dosing: - this compound (or analogue) - Vehicle TAC->Treatment Echo Serial Echocardiography (Structure & Function) Treatment->Echo Harvest Tissue Harvest (Heart, Lungs) Echo->Harvest Analysis Gravimetry (HW/BW, HW/TL) Histology (Cell Size, Fibrosis) RT-qPCR (Gene Expression) Harvest->Analysis

Caption: Workflow for evaluating a cardiac myosin inhibitor in an LVH model.

Diagram: Key Signaling Pathways in Cardiac Hypertrophy

G cluster_stimuli Hypertrophic Stimuli cluster_pathways Intracellular Signaling Cascades cluster_response Cellular Response Stimuli Pressure Overload (e.g., Hypertension) Sarcomere Hypercontractility TGFb TGF-β / Smad Stimuli->TGFb MAPK MAPK (ERK, JNK, p38) Stimuli->MAPK Akt Akt / mTOR Stimuli->Akt Response Increased Protein Synthesis Fetal Gene Re-expression Fibroblast Activation TGFb->Response MAPK->Response Akt->Response Outcome Pathological LVH - Cardiomyocyte Growth - Fibrosis Response->Outcome This compound This compound Class (Reduces Hypercontractility) This compound->Stimuli Inhibits

Caption: Major signaling pathways leading to pathological cardiac hypertrophy.

Conclusion

This compound belongs to a promising class of drugs that target the fundamental mechanism of hypercontractility in certain forms of left ventricular hypertrophy. While specific data on this compound is limited due to its discontinued development, the extensive preclinical evidence from related cardiac myosin inhibitors like Mavacamten and Aficamten strongly supports the therapeutic potential of this mechanism. These agents have been shown to effectively reduce key markers of LVH, including cardiomyocyte size, fibrosis, and the expression of pathological genes in various animal models. By directly inhibiting the molecular motor of cardiac contraction, this drug class represents a targeted approach to treating hypertrophic heart disease, with the potential to modify the disease course by alleviating the primary stressor that drives adverse cardiac remodeling. Further research into this class of molecules will continue to refine our understanding of their long-term effects and full therapeutic utility.

References

Delocamten's Effect on Myocyte Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delocamten (also known as BMS-986435 and MYK-224) is a novel, selective, allosteric inhibitor of cardiac myosin being investigated for the treatment of hypertrophic cardiomyopathy (HCM) and heart failure with preserved ejection fraction (HFpEF).[1][2][3] As a member of the cardiac myosin inhibitor class of drugs, this compound's primary mechanism of action is to reduce the hypercontractility of cardiomyocytes that underlies the pathophysiology of these conditions. This is achieved by directly targeting the enzymatic activity of β-cardiac myosin heavy chain (MYH7). This technical guide provides an in-depth overview of the core principles of this compound's effect on myocyte contractility, drawing on available data for this compound and related cardiac myosin inhibitors to illustrate the expected pharmacological effects.

Core Mechanism of Action

This compound is an inhibitor of cardiac myosin with a reported IC50 of 1.1 μM.[4][5] Its mechanism of action is centered on the modulation of the actin-myosin cross-bridge cycle within the cardiac sarcomere.

Key aspects of the mechanism include:

  • Inhibition of Myosin ATPase Activity: Cardiac contraction is fueled by the hydrolysis of ATP by myosin. This compound binds to an allosteric site on the cardiac myosin head, which inhibits its ATPase activity. This reduction in ATP hydrolysis directly limits the energy available for the power stroke, thereby reducing the force of contraction.

  • Stabilization of the Super-Relaxed State (SRX): In the relaxed state, myosin heads can exist in a disordered relaxed state (DRX) or a super-relaxed state (SRX). The SRX is an energy-sparing state where the myosin heads are folded back against the thick filament and are less readily available for binding to actin. Cardiac myosin inhibitors like this compound are thought to stabilize this SRX state. By shifting the equilibrium towards the SRX, this compound reduces the number of available myosin heads that can participate in cross-bridge formation, thus decreasing the overall contractility of the myocyte.

  • Weakly-Bound Cross-Bridge State: this compound is believed to favor a state where myosin is weakly bound to actin and has a slower rate of phosphate (B84403) release. This prevents the transition to the strongly-bound, force-producing state, effectively acting as a "brake" on the contractile apparatus.

This targeted action on the sarcomere allows for a reduction in hypercontractility without directly affecting intracellular calcium transients, a key differentiator from many other inotropic agents.

Signaling Pathway of Cardiac Myosin Inhibition

The following diagram illustrates the central role of the actin-myosin cross-bridge cycle in myocyte contraction and the point of intervention for this compound.

Ca_Influx Ca2+ Influx & Troponin C Binding Tropomyosin_Shift Tropomyosin Shift & Myosin Binding Site Exposure Ca_Influx->Tropomyosin_Shift Cross_Bridge_Cycle Actin-Myosin Cross-Bridge Cycle Tropomyosin_Shift->Cross_Bridge_Cycle Power_Stroke Power Stroke & Sarcomere Shortening Cross_Bridge_Cycle->Power_Stroke SRX_State Super-Relaxed State (SRX) (Inhibited State) Cross_Bridge_Cycle->SRX_State Promotes ATP_Hydrolysis Myosin ATPase Activity (ATP -> ADP + Pi) ATP_Hydrolysis->Cross_Bridge_Cycle Energizes Myosin Head Contraction Myocyte Contraction Power_Stroke->Contraction This compound This compound This compound->Cross_Bridge_Cycle Inhibits SRX_State->Cross_Bridge_Cycle Reduces availability of myosin heads

Caption: Simplified signaling pathway of this compound's action on myocyte contractility.

Quantitative Data on Myocyte Contractility

While specific preclinical data on this compound's direct effects on myocyte contractility are not extensively published, the expected effects based on its mechanism and data from similar cardiac myosin inhibitors are summarized below. These tables are illustrative and based on the known pharmacology of this drug class.

Table 1: Effect of Cardiac Myosin Inhibitors on Myofibril ATPase Activity

CompoundIC50 (µM)Max Inhibition (%)Species
This compound 1.1[4][5]Not ReportedNot Reported
Mavacamten ~0.3 - 0.5~90%Bovine, Human
Aficamten ~0.3 - 1.0Not ReportedHuman

Table 2: Expected Effects of this compound on Cardiomyocyte Contractile Parameters

ParameterExpected EffectRationale
Fractional Shortening Dose-dependent decreaseReduced number of force-producing cross-bridges.
Peak Shortening Velocity DecreaseSlower rate of cross-bridge cycling.
Time to Peak Shortening Potential IncreaseSlower rise to peak contraction.
Relaxation Velocity Potential IncreaseFaster dissociation of cross-bridges.
Calcium Transient Amplitude No significant changeMechanism is independent of calcium handling.
Calcium Sensitivity (pCa50) No significant change or slight decreasePrimary effect is on myosin function, not troponin-C affinity for calcium.

Experimental Protocols

Detailed experimental protocols for assessing the effect of compounds like this compound on myocyte contractility are crucial for reproducible research. Below are representative methodologies.

Isolation of Adult Ventricular Myocytes

A standard method for obtaining viable cardiomyocytes for in vitro studies involves enzymatic digestion of the heart.

  • Animal Model: Typically adult rats or mice.

  • Procedure:

    • The heart is excised and cannulated via the aorta for retrograde perfusion on a Langendorff apparatus.

    • The heart is perfused with a calcium-free buffer to wash out blood and stop contraction.

    • A digestion solution containing collagenase (e.g., Type II) and sometimes other enzymes like hyaluronidase (B3051955) is perfused through the heart to break down the extracellular matrix.

    • The ventricles are then minced and gently agitated to release individual myocytes.

    • Calcium is gradually reintroduced to the myocyte suspension to prevent hypercontracture.

    • Myocytes are then purified, often by gravity sedimentation, and plated on laminin-coated dishes for experiments.

Measurement of Myocyte Contractility (Sarcomere Shortening)

This assay directly measures the change in cell length or sarcomere length as an indicator of contractility.

  • Apparatus: An inverted microscope equipped with a high-speed camera and a video-based edge detection or sarcomere length detection system (e.g., IonOptix).

  • Procedure:

    • Isolated myocytes are placed on the microscope stage in a chamber with physiological buffer and maintained at 37°C.

    • Myocytes are field-stimulated to contract at a set frequency (e.g., 1 Hz).

    • Baseline contractility is recorded.

    • This compound is added to the buffer at increasing concentrations (a cumulative dose-response).

    • At each concentration, the following parameters are recorded and analyzed:

      • Fractional shortening (% of resting cell length).

      • Velocity of shortening and relengthening.

      • Time to peak shortening and time to 90% relengthening.

Measurement of Intracellular Calcium Transients

This is often performed concurrently with contractility measurements to ensure the compound's effect is not due to altered calcium handling.

  • Method:

    • Myocytes are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

    • The dye is excited at two wavelengths, and the ratio of the emitted fluorescence is proportional to the intracellular calcium concentration.

    • Calcium transients are recorded simultaneously with sarcomere shortening in response to electrical stimulation.

    • The amplitude and kinetics of the calcium transient are analyzed.

Skinned Fiber Mechanics

This technique allows for the direct assessment of the contractile machinery's properties, independent of the cell membrane and calcium handling.

  • Procedure:

    • Small bundles of cardiac muscle fibers are dissected and chemically "skinned" with a detergent (e.g., Triton X-100) to remove cell membranes.

    • The skinned fibers are mounted between a force transducer and a motor.

    • The fibers are bathed in solutions with precisely controlled concentrations of calcium (pCa) and ATP.

    • The effect of this compound on the force-pCa relationship can be determined, providing insights into its effects on calcium sensitivity and maximal force-generating capacity.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel cardiac myosin inhibitor like this compound.

Start Hypothesis: This compound reduces hypercontractility Myocyte_Isolation Isolate Adult Ventricular Myocytes Start->Myocyte_Isolation Contractility_Assay Measure Sarcomere Shortening (Dose-Response) Myocyte_Isolation->Contractility_Assay Ca_Transient_Assay Measure Calcium Transients (Fura-2) Myocyte_Isolation->Ca_Transient_Assay Skinned_Fiber Skinned Fiber Mechanics (Force-pCa Relationship) Myocyte_Isolation->Skinned_Fiber Data_Analysis Data Analysis: - Fractional Shortening - Ca2+ Amplitude - pCa50 Contractility_Assay->Data_Analysis Ca_Transient_Assay->Data_Analysis Skinned_Fiber->Data_Analysis Conclusion Conclusion: This compound directly inhibits myosin without altering Ca2+ handling Data_Analysis->Conclusion

Caption: Workflow for in vitro assessment of this compound's effect on myocyte contractility.

Conclusion

This compound is a promising cardiac myosin inhibitor that addresses the fundamental mechanism of hypercontractility in diseases like HCM. Its targeted action on the sarcomere, specifically the inhibition of myosin ATPase and stabilization of the super-relaxed state, allows for a reduction in myocyte contractility without disrupting calcium homeostasis. While detailed preclinical data for this compound are still emerging, the established effects of this drug class provide a strong framework for understanding its expected pharmacological profile. Further research and publication of clinical trial data will continue to elucidate the precise quantitative effects of this compound on myocyte contractility and its therapeutic potential.

References

Methodological & Application

Delocamten Cell-Based Assay Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delocamten is a selective, small-molecule inhibitor of cardiac myosin being investigated as a potential therapeutic for hypertrophic cardiomyopathy (HCM), left ventricular hypertrophy, and diastolic dysfunction.[1] By modulating the activity of cardiac myosin, this compound aims to normalize the hypercontractility that is a hallmark of these conditions. These application notes provide a comprehensive guide to designing and implementing cell-based assays for the characterization of this compound and other cardiac myosin inhibitors. The protocols outlined below are designed to assess the compound's potency, mechanism of action, and effects on cardiomyocyte function in a physiologically relevant context.

Mechanism of Action of Cardiac Myosin Inhibitors

Cardiac myosin inhibitors, including this compound, act by binding to the cardiac myosin heavy chain. This interaction stabilizes the myosin heads in a super-relaxed, energy-sparing state, reducing the number of available actin-myosin cross-bridges.[2] This allosteric inhibition of the myosin ATPase activity leads to a decrease in myocardial contractility. The intended therapeutic effect is to alleviate the excessive force generation and impaired relaxation characteristic of hypertrophic cardiomyopathy.

cluster_0 Cardiomyocyte Myosin Cardiac Myosin ADP_Pi ADP + Pi Myosin->ADP_Pi Releases Contraction Muscle Contraction (Hypercontractility in HCM) Myosin->Contraction Binds to Actin Actin Actin Actin->Contraction ATP ATP ATP->Myosin Hydrolysis This compound This compound This compound->Myosin Inhibits ATPase Activity

Figure 1: Simplified signaling pathway of this compound's inhibitory action on cardiac myosin.

Data Presentation: Comparative Analysis of Cardiac Myosin Inhibitors

Quantitative data from cell-based assays are crucial for comparing the potency and efficacy of different cardiac myosin inhibitors. The following tables provide a template for summarizing such data. While comprehensive public data for this compound is limited beyond its IC50 of 1.1 μM, this format can be used to compare it with other well-characterized inhibitors like Mavacamten and Aficamten.[1]

Table 1: In Vitro Potency of Cardiac Myosin Inhibitors

CompoundTargetAssay TypeIC50 (μM)Cell Line/SystemReference
This compound Cardiac MyosinATPase Activity1.1Bovine Cardiac Myofibrils[1]
MavacamtenCardiac MyosinATPase Activity0.3Human β-cardiac sS1FASEB J (2017) 31: 1003.2
AficamtenCardiac MyosinATPase Activity0.6Reconstituted Human Cardiac SarcomeresJ Med Chem (2021) 64: 18, 13837
Example DataCardiac MyosinCardiomyocyte Contraction[Enter Value]hiPSC-Cardiomyocytes[Enter Reference]

Table 2: Effect of Cardiac Myosin Inhibitors on Cardiomyocyte Contractility

CompoundConcentration (μM)Change in Contraction Amplitude (%)Change in Time to Peak Contraction (ms)Change in Time to 90% Relaxation (ms)Cell Type
This compound [Enter Conc.][Data Not Publicly Available][Data Not Publicly Available][Data Not Publicly Available]hiPSC-CMs
Mavacamten0.5↓ 45%↑ 20↑ 35Human Myocardium Strips
Aficamten1.0↓ 50%↑ 25↑ 40Feline Cardiomyocytes
Vehicle Control0000[Specify Cell Type]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. The following protocols describe key experiments for characterizing this compound.

Cardiac Myosin ATPase Activity Assay

This biochemical assay directly measures the enzymatic activity of cardiac myosin and is a primary method for determining the potency of inhibitors.

Principle: The rate of ATP hydrolysis by purified cardiac myosin is measured in the presence of varying concentrations of the test compound. The amount of inorganic phosphate (B84403) (Pi) or ADP produced is quantified.

Materials:

  • Purified bovine or human cardiac myosin S1 fragment

  • Actin (for actin-activated ATPase assay)

  • ATP

  • Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl)

  • Malachite green reagent or fluorescent ADP biosensor

  • This compound stock solution (in DMSO)

  • 96-well microplates

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the purified cardiac myosin.

  • Add the this compound dilutions to the wells. Include a vehicle control (DMSO).

  • Incubate for 15-30 minutes at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Incubate for a defined period (e.g., 20 minutes).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Quantify the amount of Pi released using a malachite green-based colorimetric assay or ADP using a fluorescent biosensor.

  • Plot the percentage of inhibition against the log of this compound concentration to determine the IC50 value.

Cardiomyocyte Contractility Assay

This cell-based assay provides a more physiologically relevant assessment of the compound's effect on cardiac function.

Principle: The contraction and relaxation of cultured cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs) are recorded and analyzed to determine the impact of the test compound on contractile parameters.

Materials:

  • hiPSC-CMs cultured on glass-bottom plates

  • Culture medium

  • Tyrode's solution

  • This compound stock solution (in DMSO)

  • High-speed video microscopy system

  • Image analysis software

Protocol:

  • Culture hiPSC-CMs until they form a spontaneously contracting syncytium.

  • Replace the culture medium with Tyrode's solution containing a low concentration of calcium.

  • Acquire baseline video recordings of cardiomyocyte contractions.

  • Add varying concentrations of this compound to the cells. Include a vehicle control.

  • Incubate for an appropriate duration (e.g., 30 minutes).

  • Acquire video recordings at each concentration.

  • Using image analysis software, quantify parameters such as:

    • Contraction amplitude (degree of cell shortening)

    • Time to peak contraction

    • Time to 90% relaxation

    • Beating rate

  • Plot the change in contractile parameters against the log of this compound concentration.

cluster_workflow Experimental Workflow: Cardiomyocyte Contractility Assay A Culture hiPSC-CMs on Glass-Bottom Plate B Baseline Video Recording of Contractions A->B C Add this compound (Varying Concentrations) B->C D Incubate C->D E Post-Treatment Video Recording D->E F Image Analysis: Quantify Contractile Parameters E->F G Dose-Response Curve Generation F->G

Figure 2: Workflow for assessing this compound's effect on cardiomyocyte contractility.

Calcium Transient Assay

This assay determines if the compound's effect on contractility is independent of changes in intracellular calcium levels, a key characteristic of direct myosin inhibitors.

Principle: A calcium-sensitive fluorescent dye is loaded into cardiomyocytes. The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured during contraction and relaxation cycles in the presence of the test compound.

Materials:

  • hiPSC-CMs cultured on glass-bottom plates

  • Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Tyrode's solution

  • This compound stock solution (in DMSO)

  • Fluorescence microscopy system with a high-speed camera

Protocol:

  • Load the cultured hiPSC-CMs with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence recordings of calcium transients.

  • Add varying concentrations of this compound to the cells.

  • Acquire fluorescence recordings at each concentration.

  • Analyze the recordings to determine parameters such as:

    • Calcium transient amplitude

    • Calcium transient duration

    • Calcium decay rate

  • Compare the calcium transient data with the contractility data to assess if the compound's effects are independent of changes in calcium handling.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of this compound and other cardiac myosin inhibitors. By combining biochemical assays for direct target engagement with functional assessments in cardiomyocytes, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and potential therapeutic utility. The provided templates for data presentation and detailed protocols are intended to facilitate standardized and reproducible research in the development of novel therapies for hypertrophic cardiomyopathy and related cardiac disorders.

References

Application Notes and Protocols for Cardiac Myosin Inhibitor Administration in Mouse Models of Hypertrophic Cardiomyopathy (HCM)

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound: The initial request specified "Delocamten." Publicly available research on the administration of this compound in animal models of Hypertrophic Cardiomyopathy (HCM) is limited. This compound is identified as a cardiac myosin inhibitor with an IC50 of 1.1 μM, intended for research in HCM.[1][2][3] To provide comprehensive and actionable application notes as requested, this document will focus on Mavacamten (MYK-461) , a well-characterized, clinically approved cardiac myosin inhibitor with extensive preclinical data in mouse models of HCM.[4][5][6][7] Mavacamten shares the same therapeutic target and mechanism of action relevant to this topic.

Introduction to Cardiac Myosin Inhibitors in HCM

Hypertrophic cardiomyopathy is a genetic heart disorder often caused by mutations in sarcomere protein genes, leading to hypercontractility, myocardial hypertrophy, and impaired relaxation.[7][8][9] The central pathophysiology involves an excessive number of myosin-actin cross-bridges, which increases the power output of the sarcomere.[6][8]

Cardiac myosin inhibitors, such as Mavacamten, are a targeted therapy designed to normalize cardiac contractility.[6] Mavacamten is an allosteric and reversible inhibitor of cardiac myosin ATPase.[6][7] It modulates the number of myosin heads available to bind to actin, shifting the myosin population toward an energy-sparing, super-relaxed state.[6] This action reduces the excessive contractility characteristic of HCM, thereby alleviating key pathological features like left ventricular hypertrophy and outflow tract obstruction.[4][8]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of Mavacamten in mouse models of HCM. These models often carry human disease-causing mutations, such as the R403Q missense mutation in the α-cardiac myosin heavy chain gene.[4]

Table 1: Effects of Mavacamten on Cardiac Contractility in HCM Mouse Models

Parameter Mouse Model Treatment Group Baseline Value (Mean ± SD) Post-Treatment Value (Mean ± SD) Percent Change Reference
Fractional Shortening (%) R403Q, R719W, R453C Mavacamten (Oral, 2.5 mg/kg/day) 55 ± 5 40 ± 7 ↓ ~27% [4]
Fractional Shortening (IC50) Adult Rat Cardiomyocytes Mavacamten (In vitro) N/A 0.18 µM N/A [4]
Maximal Tension (Skinned Papillary Muscle) N47K-RLC HCM Mouse Mavacamten (0.3 µM) Lower than WT Significant Decrease Not Specified [5]

| Ca2+ Sensitivity (pCa50) | N47K-RLC HCM Mouse | Mavacamten (0.3 µM) | Higher than WT | Significant Decrease | Not Specified |[5] |

Table 2: Effects of Mavacamten on Pathological Remodeling in HCM Mouse Models

Parameter Mouse Model Treatment Group Untreated Value (Mean ± SD) Treated Value (Mean ± SD) Outcome Reference
Left Ventricular Wall Thickness (mm) R403Q HCM Mouse Mavacamten (Oral) Progressive Increase Prevented Increase Attenuation of Hypertrophy [4]
Cardiomyocyte Disarray R403Q HCM Mouse Mavacamten (Oral) Present Suppressed Improved Histology [4]
Myocardial Fibrosis R403Q HCM Mouse Mavacamten (Oral) Present Suppressed Reduced Fibrosis [4]

| Profibrotic Gene Expression | R403Q HCM Mouse | Mavacamten (Oral) | Elevated | Attenuated | Normalized Gene Expression |[4] |

Experimental Protocols

This protocol is adapted from studies using mouse models of HCM to assess the long-term effects of Mavacamten on disease progression.[4]

Objective: To chronically administer Mavacamten to HCM mice to evaluate its efficacy in preventing or reversing pathological remodeling.

Materials:

  • Mavacamten (MYK-461)

  • Drinking water

  • Light-protected water bottles

  • Appropriate HCM mouse model (e.g., heterozygous R403Q α-cardiac myosin heavy chain knock-in mice) and wild-type (WT) littermates.

  • Analytical balance and weighing supplies

  • Equipment for plasma sample collection (e.g., capillary tubes, centrifuge)

  • LC-MS/MS or similar for drug concentration analysis

Procedure:

  • Animal Model: Utilize a validated HCM mouse model, such as those with Arg403Gln (R403Q), Arg453Cys (R453C), or Arg719Trp (R719W) mutations.[4] House animals according to institutional guidelines.

  • Drug Preparation:

    • Calculate the required concentration of Mavacamten in the drinking water to achieve the target dose (e.g., 2.5 mg/kg/day).[4] This calculation should be based on the average daily water consumption of the mice.

    • Dissolve the calculated amount of Mavacamten in the total volume of drinking water required for the study group for a set period (e.g., one week).

    • Prepare fresh medicated water regularly (e.g., weekly) and store it in light-protected bottles to prevent degradation.

  • Administration:

    • Provide the Mavacamten-medicated water ad libitum to the treatment group.

    • Provide regular drinking water to the control (untreated) group.

    • Monitor water consumption to ensure consistent dosing.

  • Monitoring and Sample Collection:

    • At predetermined intervals (e.g., every 2-4 weeks), perform echocardiography to measure cardiac function parameters like fractional shortening and left ventricular wall thickness.[4]

    • Collect blood samples to measure plasma drug concentrations. This is crucial to correlate drug exposure with functional outcomes.[4]

  • Endpoint Analysis:

    • At the study endpoint, euthanize the animals.

    • Harvest hearts for histological analysis (e.g., H&E for cardiomyocyte disarray, Masson's trichrome for fibrosis) and molecular analysis (e.g., qPCR for hypertrophic and profibrotic gene expression).[4]

Objective: To non-invasively assess changes in cardiac structure and function in response to Mavacamten treatment.

Materials:

  • High-frequency ultrasound system with a cardiac probe

  • Anesthesia machine (isoflurane)

  • Heating pad to maintain body temperature

  • ECG electrodes

  • Hair removal cream

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen). Anesthesia level should be sufficient to immobilize the mouse while maintaining a stable heart rate.

  • Imaging:

    • Place the mouse in a supine position on a heating pad.

    • Remove chest fur using hair removal cream to ensure optimal probe contact.

    • Apply ultrasound gel to the chest.

    • Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

  • Measurements:

    • From the M-mode images, measure the left ventricular internal diameter during diastole (LVID;d) and systole (LVID;s).

    • Measure the left ventricular posterior wall thickness (LVPWT) and interventricular septal thickness (IVST).

  • Calculations:

    • Calculate Fractional Shortening (FS) using the formula: FS (%) = [(LVID;d - LVID;s) / LVID;d] * 100.

    • A reduction in FS indicates a decrease in cardiac contractility, which is the expected pharmacodynamic effect of Mavacamten.[4]

Visualizations: Pathways and Workflows

Caption: Mechanism of Mavacamten in reducing cardiomyocyte hypercontractility in HCM.

Mavacamten_Workflow cluster_treatment Treatment Phase cluster_monitoring Longitudinal Monitoring cluster_endpoint Endpoint Analysis start Select HCM Mouse Model (e.g., R403Q) grouping Divide into Treatment & Control Groups start->grouping admin Administer Mavacamten (e.g., in drinking water) vs. Vehicle Control grouping->admin echo Periodic Echocardiography (Measure FS, Wall Thickness) admin->echo Chronic Dosing (Weeks to Months) blood Plasma Sampling (Measure Drug Concentration) admin->blood harvest Harvest Heart Tissue histo Histology (Fibrosis, Disarray) harvest->histo molecular Molecular Analysis (Gene Expression) harvest->molecular end Correlate Drug Exposure with Phenotypic Outcomes histo->end molecular->end monitoring_end->harvest Study Conclusion

Caption: Workflow for evaluating Mavacamten in a mouse model of hypertrophic cardiomyopathy.

References

Dosing Considerations for Delocamten in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Delocamten is an investigational cardiac myosin inhibitor currently in clinical development. As of this writing, specific preclinical dosing, pharmacokinetic, and pharmacodynamic data for this compound are not extensively available in the public domain. The following application notes and protocols are based on established principles of preclinical drug development and publicly available information on analogous cardiac myosin inhibitors, such as Mavacamten and Aficamten. The quantitative data presented herein is illustrative and should be considered as a starting point for study design. Researchers must develop and validate their own specific protocols and dosing regimens based on empirical data.

Introduction

This compound is a novel, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase being investigated for the treatment of hypertrophic cardiomyopathy (HCM) and other conditions characterized by cardiac hypercontractility.[1][2] By modulating the number of myosin heads available for actin binding, this compound aims to normalize sarcomere function, reduce excessive contractility, and improve diastolic compliance.

Preclinical studies are fundamental to characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, establishing a safe and efficacious dosing range for first-in-human studies. This document provides a guide to key considerations and methodologies for preclinical dosing studies of this compound.

Mechanism of Action: Cardiac Myosin Inhibition

This compound is designed to target the underlying pathophysiology of hypertrophic cardiomyopathy by reducing the hypercontractility of cardiac sarcomeres. It binds to cardiac myosin, stabilizing it in an energy-sparing, "off-actin" state. This reduces the number of available myosin-actin cross-bridges, leading to a decrease in the force of contraction.

Cardiac_Myosin_Inhibition cluster_0 Cardiac Sarcomere Actin Actin Cross_Bridge Myosin-Actin Cross-Bridge Formation Actin->Cross_Bridge Binds Myosin Myosin Myosin->Cross_Bridge Binds Inhibited_Myosin Inhibited Myosin (Off-Actin State) Contraction Cardiac Hypercontractility Cross_Bridge->Contraction This compound This compound This compound->Myosin Inhibits Pathology LVH, Fibrosis, Diastolic Dysfunction

Figure 1: Mechanism of Action of this compound.

Illustrative Quantitative Data

The following tables present hypothetical, yet realistic, preclinical data for this compound, extrapolated from studies on other cardiac myosin inhibitors like Mavacamten and Aficamten.[3][4][5][6][7][8]

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Common Preclinical Species
ParameterMouseRatDogCynomolgus Monkey
Oral Bioavailability (%) ~95~70~90~40
Tmax (hours) 12-42-44
Half-life (t½) (hours) 4-68-12100-16024-36
Clearance (CL) (mL/min/kg) ~8.0~2.5~0.3~10.0
Volume of Distribution (Vd) (L/kg) ~3.0~2.0~10.0~8.0

Data is illustrative and based on published data for analogous compounds.[3][4][5]

Table 2: Illustrative In Vivo Pharmacodynamic Effects of a Single Oral Dose of this compound in a Rat Model
Dose (mg/kg)Cmax (µM) (Illustrative)Change in Fractional Shortening (%) from Baseline (at Tmax)
0 (Vehicle)N/A-2 ± 3
1~0.8-20 ± 5
3~2.5-40 ± 8
10~8.0-65 ± 10

This data is hypothetical and intended to represent a typical dose-dependent reduction in cardiac contractility.[8][9][10]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • IV catheters

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing facility for at least 3 days prior to the study.

  • Dosing Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentrations.

  • Dosing:

    • Oral (PO) Group (n=3-5 per time point): Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.

    • Intravenous (IV) Group (n=3-5 per time point): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via a tail vein catheter.

  • Blood Sampling: Collect blood samples (~100-200 µL) via the tail vein or a cannulated vessel at the following time points:

    • PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd) using appropriate software (e.g., Phoenix WinNonlin).

PK_Workflow Acclimatization Animal Acclimatization Dosing Dosing (PO or IV) Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis LC-MS/MS Bioanalysis Storage->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Figure 2: General workflow for a preclinical pharmacokinetic study.
Protocol: In Vivo Pharmacodynamic Study in a Mouse Model of Hypertrophic Cardiomyopathy

Objective: To evaluate the effect of this compound on cardiac function in a transgenic mouse model of HCM (e.g., a model with a mutation in a sarcomeric protein gene).[11][12]

Materials:

  • HCM transgenic mice and wild-type littermates

  • This compound

  • Vehicle

  • Echocardiography system with a high-frequency ultrasound probe

  • Anesthesia (e.g., isoflurane)

  • Warming pad

Procedure:

  • Animal Acclimatization and Baseline Imaging: Acclimate mice and perform baseline echocardiography to determine cardiac function parameters (e.g., left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular outflow tract (LVOT) gradient).

  • Dose Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound).

  • Dosing: Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

  • Echocardiographic Monitoring: Perform echocardiography at regular intervals (e.g., weekly or bi-weekly) to assess changes in cardiac function.

    • Anesthetize the mouse and maintain its body temperature.

    • Acquire M-mode and Doppler images of the heart.

    • Measure LVEF, FS, LV wall thickness, and LVOT gradients.

  • Terminal Procedures: At the end of the study, collect blood for PK analysis and heart tissue for histological and biomarker analysis (e.g., fibrosis, myocyte disarray).

  • Data Analysis: Compare the changes in echocardiographic and histological parameters between the treatment groups and the vehicle group using appropriate statistical methods.

Dose_Response_Logic Dose This compound Dose Concentration Plasma Concentration Dose->Concentration Determines Target_Engagement Cardiac Myosin Target Engagement Concentration->Target_Engagement Leads to PD_Effect Pharmacodynamic Effect (e.g., ↓ Fractional Shortening) Target_Engagement->PD_Effect Results in Efficacy Therapeutic Efficacy (in Disease Model) PD_Effect->Efficacy Correlates with

Figure 3: Logical relationship in dose-response analysis.

Key Dosing Considerations

  • Species Differences: As illustrated in Table 1, pharmacokinetic parameters can vary significantly between species. Allometric scaling from multiple species is often used to predict human PK, but these predictions have limitations.[3][4]

  • Dose- and Exposure-Response Relationship: A clear relationship between the dose/plasma concentration of this compound and its pharmacodynamic effect (e.g., reduction in fractional shortening) should be established.[7][10] This is critical for selecting a safe and effective dose range.

  • Therapeutic Window: Preclinical toxicology studies are necessary to define the therapeutic window. For cardiac myosin inhibitors, the primary on-target toxicity is excessive reduction in cardiac contractility, which can lead to systolic dysfunction.[10][13]

  • Metabolism: Understanding the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 enzymes) is crucial for predicting potential drug-drug interactions.[3][4]

  • Animal Models: The choice of animal model is important. While healthy animals can be used for initial PK and PD studies, disease models (e.g., transgenic mice with HCM-causing mutations) are essential for evaluating therapeutic efficacy.[11][12]

Conclusion

The preclinical evaluation of this compound requires a systematic approach to define its dosing, pharmacokinetic, and pharmacodynamic properties. By leveraging knowledge from analogous compounds and employing robust experimental designs, researchers can effectively characterize this novel cardiac myosin inhibitor and pave the way for its successful clinical development. The protocols and illustrative data provided in these application notes serve as a foundational guide for these critical preclinical investigations.

References

Application Note: Measuring Delocamten's Effect on Cardiac Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Delocamten is an investigational small molecule that acts as a cardiac myosin inhibitor, with a reported IC50 of 1.1 μM. By modulating the activity of cardiac myosin, the principal motor protein of the heart, this compound is being explored for its therapeutic potential in conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy and heart failure with preserved ejection fraction. This application note provides a detailed overview and protocols for measuring the effect of this compound on key cardiac biomarkers, which are crucial for assessing its pharmacodynamic effects and potential clinical efficacy.

Cardiac biomarkers are essential tools in cardiovascular clinical trials for patient selection, risk stratification, and evaluating the safety and efficacy of new therapeutic agents. For a cardiac myosin inhibitor like this compound, the most relevant biomarkers include N-terminal pro-B-type natriuretic peptide (NT-proBNP) and high-sensitivity cardiac troponins (hs-cTnI or hs-cTnT). NT-proBNP is a marker of myocardial wall stress, while troponins are indicators of cardiomyocyte injury. As demonstrated by other cardiac myosin inhibitors, modulation of cardiac contractility is expected to impact these biomarkers significantly.

Principle of Action

This compound, as a cardiac myosin inhibitor, is designed to reduce the excessive contractility of the heart muscle often seen in hypertrophic cardiomyopathy. This is achieved by decreasing the number of myosin heads that can bind to actin, thereby reducing the force of contraction. This reduction in hypercontractility is hypothesized to alleviate left ventricular outflow tract obstruction, improve diastolic function, and consequently reduce myocardial wall stress and injury. The expected downstream effects include a reduction in circulating levels of NT-proBNP and cardiac troponins.

Signaling Pathway

cluster_cardiomyocyte Cardiomyocyte cluster_intervention Therapeutic Intervention cluster_biomarkers Circulating Biomarkers Myosin Cardiac Myosin CrossBridge Myosin-Actin Cross-Bridge Formation Myosin->CrossBridge Binds to Actin Actin Actin->CrossBridge Hypercontractility Hypercontractility CrossBridge->Hypercontractility Leads to WallStress Increased Myocardial Wall Stress Hypercontractility->WallStress Injury Cardiomyocyte Injury Hypercontractility->Injury NTproBNP NT-proBNP Release WallStress->NTproBNP Stimulates Troponin Troponin Release Injury->Troponin Causes This compound This compound This compound->Myosin Inhibits

Caption: this compound's mechanism of action on cardiac biomarkers.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on the reported effects of other cardiac myosin inhibitors, such as Mavacamten and Aficamten. Specific data for this compound is not yet publicly available.

Table 1: Expected Effect of this compound on NT-proBNP Levels in Patients with Obstructive Hypertrophic Cardiomyopathy

Time PointPlacebo (pg/mL)This compound (pg/mL)% Change from Baseline (this compound)
Baseline150015500%
Week 41450775-50%
Week 81400465-70%
Week 121350310-80%
Week 241300310-80%

Table 2: Expected Effect of this compound on High-Sensitivity Cardiac Troponin I (hs-cTnI) Levels in Patients with Obstructive Hypertrophic Cardiomyopathy

Time PointPlacebo (ng/L)This compound (ng/L)% Change from Baseline (this compound)
Baseline15160%
Week 414.511.2-30%
Week 8149.6-40%
Week 1213.88.8-45%
Week 2413.58.8-45%

Experimental Protocols

Protocol 1: Quantification of NT-proBNP in Human Plasma

Objective: To measure the concentration of NT-proBNP in plasma samples from subjects treated with this compound or placebo.

Materials:

  • K2-EDTA collection tubes

  • Refrigerated centrifuge

  • -80°C freezer

  • Commercially available NT-proBNP immunoassay kit (e.g., electrochemiluminescence immunoassay)

  • Microplate reader compatible with the chosen assay

Procedure:

  • Sample Collection: Collect whole blood into K2-EDTA tubes.

  • Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Aliquoting and Storage: Carefully aspirate the plasma supernatant and transfer it to cryovials. Immediately freeze the plasma aliquots at -80°C until analysis.

  • Assay Procedure:

    • Thaw the plasma samples on ice.

    • Follow the manufacturer's instructions for the chosen NT-proBNP immunoassay kit.

    • Briefly, this will involve preparing a standard curve, adding standards, controls, and samples to the assay plate, followed by incubation steps with detection antibodies.

    • Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the concentration of NT-proBNP in each sample by interpolating from the standard curve.

Protocol 2: Quantification of High-Sensitivity Cardiac Troponin I (hs-cTnI) in Human Serum

Objective: To measure the concentration of hs-cTnI in serum samples from subjects treated with this compound or placebo.

Materials:

  • Serum separator tubes (SST)

  • Centrifuge

  • -80°C freezer

  • Commercially available hs-cTnI immunoassay kit

  • Compatible immunoassay analyzer

Procedure:

  • Sample Collection: Collect whole blood into serum separator tubes.

  • Clotting and Serum Separation: Allow the blood to clot at room temperature for 30-60 minutes. Centrifuge at 1,200 x g for 10 minutes at room temperature.

  • Aliquoting and Storage: Transfer the serum to cryovials and store at -80°C until analysis.

  • Assay Procedure:

    • Thaw the serum samples at room temperature.

    • Perform the hs-cTnI measurement according to the instructions of the chosen high-sensitivity immunoassay platform.

  • Data Analysis: The analyzer will automatically calculate the hs-cTnI concentration for each sample.

Experimental Workflow

cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Start Patient Screening & Informed Consent Baseline Baseline Sample Collection (Blood Draw) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Initiation (this compound or Placebo) Randomization->Treatment FollowUp Follow-up Sample Collection (Multiple Time Points) Treatment->FollowUp Processing Sample Processing (Centrifugation) FollowUp->Processing Storage Aliquoting & Storage (-80°C) Processing->Storage Assay Biomarker Immunoassay (NT-proBNP, hs-cTnI) Storage->Assay Data Data Acquisition & Quantification Assay->Data Analysis Statistical Analysis Data->Analysis Report Reporting of Results Analysis->Report

Caption: Workflow for measuring cardiac biomarkers in a clinical trial.

Troubleshooting and Considerations

  • Pre-analytical Variability: Adherence to standardized procedures for sample collection, processing, and storage is critical to minimize variability in biomarker measurements.

  • Assay Selection: The choice of immunoassay can influence results. It is important to use the same validated, high-sensitivity assay for all samples within a study.

  • Inter-individual Variability: Baseline biomarker levels can vary significantly among individuals due to factors such as age, sex, BMI, and renal function. These factors should be considered during statistical analysis.

  • Drug-Assay Interference: While unlikely, it is prudent to rule out any direct interference of this compound or its metabolites with the chosen immunoassays.

Conclusion

Measuring cardiac biomarkers such as NT-proBNP and high-sensitivity troponins is a fundamental component of the clinical development of this compound. The provided protocols and workflows offer a framework for researchers to accurately assess the pharmacodynamic effects of this novel cardiac myosin inhibitor. Based on the mechanism of action and data from similar molecules, this compound is expected to significantly reduce markers of myocardial stress and injury in patient populations with cardiac hypercontractility.

Application Notes and Protocols for Delocamten in Isolated Cardiomyocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delocamten is a selective inhibitor of cardiac myosin, a key protein involved in the contractile function of the heart.[1] It is under investigation as a potential therapeutic agent for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM), left ventricular hypertrophy, and diastolic dysfunction.[1][2] this compound modulates the activity of cardiac myosin, thereby reducing the number of myosin heads available to interact with actin filaments. This mechanism of action leads to a decrease in the force of contraction. The IC50 for this compound's inhibition of cardiac myosin has been reported to be 1.1 μM.[1]

These application notes provide a comprehensive guide for utilizing this compound in isolated cardiomyocyte experiments, a critical in vitro model for studying cardiac function at the cellular level. The protocols detailed below are designed to enable researchers to assess the pharmacological effects of this compound on cardiomyocyte contractility and calcium homeostasis.

Signaling Pathway of Cardiac Myosin Inhibition

The primary mechanism of action for this compound involves the direct inhibition of the cardiac myosin ATPase cycle. This allosteric modulation reduces the number of available actin-binding sites on the myosin heads, leading to decreased cross-bridge formation and, consequently, reduced myocardial contractility. This targeted action on the sarcomere is distinct from traditional negative inotropes that often act on calcium channels or adrenergic receptors.

cluster_sarcomere Sarcomere cluster_drug_action This compound Action Myosin Cardiac Myosin (Thick Filament) Actin Actin (Thin Filament) Myosin->Actin binds ADP_Pi ADP + Pi Myosin->ADP_Pi hydrolyzes Force Force Production (Contraction) Actin->Force ATP ATP ATP->Myosin binds This compound This compound This compound->Myosin inhibits ATPase activity cluster_workflow Cardiomyocyte Isolation Workflow A Heart Excision & Cannulation B Langendorff Perfusion (Clear Blood) A->B C Enzymatic Digestion (Collagenase) B->C D Tissue Dissociation C->D E Cell Filtration D->E F Gravity Sedimentation E->F G Calcium Reintroduction F->G H Isolated Cardiomyocytes G->H cluster_workflow Experimental Workflow for this compound Evaluation A Isolate Cardiomyocytes B Culture & Stabilize A->B C Record Baseline (Contractility & Ca²⁺ Transients) B->C D Apply Vehicle Control C->D E Apply this compound (Concentration-Response) D->E F Record Post-Treatment Data E->F G Data Analysis F->G

References

Application Notes and Protocols for High-Throughput Screening of Delocamten and a-like Cardiac Myosin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delocamten is a novel, potent, and selective small molecule inhibitor of cardiac myosin, a key protein involved in the generation of contractile force in the heart.[1] By allosterically modulating the ATPase activity of cardiac myosin, this compound reduces the number of actin-myosin cross-bridges, thereby decreasing excessive contractility.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by hypercontractility of the heart muscle.[1][2][4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize cardiac myosin inhibitors like this compound. The described primary ATPase assay and the secondary TR-FRET actin-myosin binding assay are robust and scalable methods suitable for large-scale compound library screening and lead optimization.

Mechanism of Action and Signaling Pathway

Cardiac muscle contraction is initiated by the release of Ca2+ from the sarcoplasmic reticulum, which binds to troponin C and induces a conformational change in the troponin-tropomyosin complex. This change exposes the myosin-binding sites on actin filaments. The myosin head, bound to ADP and inorganic phosphate (B84403) (Pi), then binds to actin. The release of Pi triggers the power stroke, where the myosin head pivots, pulling the actin filament and causing muscle shortening. ATP binding to the myosin head leads to its detachment from actin. The hydrolysis of ATP to ADP and Pi resets the myosin head for the next cycle.[4]

Cardiac myosin inhibitors like this compound act by stabilizing an auto-inhibited, energy-sparing state of the myosin head, reducing its ATPase activity and the rate of force production.[1][2] This leads to a decrease in the number of active myosin heads available to bind to actin, thus reducing the overall contractility of the cardiac muscle.[2]

Below is a diagram illustrating the cardiac muscle contraction signaling pathway and the inhibitory effect of this compound.

Cardiac_Contraction_Pathway cluster_0 Cardiac Myocyte Ca_Influx Ca2+ Influx SR Sarcoplasmic Reticulum Ca_Influx->SR triggers Ca_Release Ca2+ Release SR->Ca_Release Troponin Troponin Complex Ca_Release->Troponin binds to Tropomyosin Tropomyosin Troponin->Tropomyosin moves Actin Actin Filament Tropomyosin->Actin exposes binding sites on Cross_Bridge Actin-Myosin Cross-Bridge Actin->Cross_Bridge Myosin Myosin Head (ADP + Pi) Myosin->Cross_Bridge Power_Stroke Power Stroke (ADP release) Cross_Bridge->Power_Stroke Detachment Detachment (ATP binding) Power_Stroke->Detachment Contraction Muscle Contraction Power_Stroke->Contraction ATP_Hydrolysis ATP Hydrolysis (ADP + Pi) Detachment->ATP_Hydrolysis ATP_Hydrolysis->Myosin This compound This compound This compound->Myosin inhibits ATPase activity & stabilizes 'OFF' state

Caption: Cardiac muscle contraction pathway and the inhibitory point of this compound.

High-Throughput Screening Workflow

A typical HTS workflow for the discovery of cardiac myosin inhibitors involves a primary screen to identify compounds that modulate myosin ATPase activity, followed by secondary assays to confirm hits and characterize their mechanism of action.

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: Myosin ATPase Assay Compound_Library->Primary_Screen Actives Actives (Hits) Primary_Screen->Actives Dose_Response Dose-Response Curve (IC50 Determination) Actives->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay: TR-FRET Actin-Myosin Binding Assay Confirmed_Hits->Secondary_Assay SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: High-throughput screening workflow for cardiac myosin inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for a cardiac myosin inhibitor, Aficamten (B8198243), which has a similar mechanism of action to this compound. This data is provided as an example of the expected outcomes from the described assays.

Table 1: Inhibition of Myosin ATPase Activity by Aficamten

Myosin TypeIC50 (µM)
Bovine Cardiac Myofibril2.7[5]
Smooth Muscle Myosin>39[5]

Table 2: In Vitro Pharmacokinetic Properties of Aficamten

ParameterValue
Human Microsomal ClearanceLow[6]
Rat Microsomal Clearance<21 mL/min/kg[6]
Caco-2 PermeabilityHigh[7]
Plasma Protein Binding (rat, % unbound)Varies by isomer[6]

Experimental Protocols

Primary Screening: NADH-Coupled Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in fluorescence.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATP

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay Buffer (e.g., 20 mM MOPS, pH 7.0, 5 mM MgCl2, 0.1 M KCl)

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense into 384-well plates.

  • Reagent Preparation: Prepare a master mix containing assay buffer, NADH, PEP, PK, and LDH.

  • Enzyme Addition: Add purified cardiac myosin to the master mix.

  • Assay Initiation: Add actin and ATP to the master mix to initiate the reaction.

  • Dispensing: Dispense the complete reaction mixture into the compound-containing plates.

  • Incubation and Reading: Immediately place the plate in a fluorescence plate reader and monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time at a controlled temperature (e.g., 25°C).

  • Data Analysis: Calculate the rate of NADH consumption for each well. Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Secondary Confirmatory Assay: Time-Resolved FRET (TR-FRET) Actin-Myosin Binding Assay

This assay directly measures the binding of myosin to actin using a lanthanide-based donor and a fluorescently labeled acceptor.

Materials:

  • Purified cardiac myosin labeled with a lanthanide donor (e.g., Terbium cryptate)

  • Actin labeled with a fluorescent acceptor (e.g., fluorescein)

  • ATP

  • Assay Buffer

  • 384-well black microplates

  • TR-FRET compatible plate reader

Protocol:

  • Compound Plating: Dispense test compounds into 384-well plates.

  • Reagent Preparation: Prepare a mixture of lanthanide-labeled myosin and fluorescently labeled actin in the assay buffer.

  • Dispensing: Dispense the myosin-actin mixture into the compound plates.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Assay Initiation: Add ATP to the wells to initiate the actin-myosin dissociation cycle.

  • Reading: Read the plates in a TR-FRET plate reader with an appropriate delay time to minimize background fluorescence. Measure the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the actin-myosin interaction for each compound concentration and calculate the IC50 value.

Conclusion

The provided application notes and protocols describe a robust and efficient HTS workflow for the identification and characterization of cardiac myosin inhibitors like this compound. The combination of a primary ATPase activity screen with a secondary TR-FRET binding assay allows for the confident identification of on-target modulators. The detailed protocols and expected data formats should serve as a valuable resource for researchers in the field of cardiac drug discovery.

References

Troubleshooting & Optimization

Troubleshooting Delocamten solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Delocamten (also known as MYK-224).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect solubility and long-term stability.

Q2: My this compound powder is not dissolving completely in the aqueous buffer for my cell-based assay. What should I do?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO, and then dilute this stock solution into your aqueous experimental medium.[1][2]

Q3: After diluting my DMSO stock solution into my cell culture medium, I observe precipitation. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[1] This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:

  • Reduce the Final Concentration: Lowering the final working concentration of this compound in your assay is the most direct way to avoid precipitation.

  • Optimize the Dilution Process: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.[2]

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final volume, perform an intermediate dilution in a smaller volume of the aqueous medium first, ensuring it is fully dissolved before adding it to the rest of the medium.

  • Consider Excipients: For formulation development, the use of solubility-enhancing excipients such as cyclodextrins or surfactants can be explored to form more stable solutions.[2]

Q4: What are the best practices for storing this compound stock solutions?

A4: To ensure the stability and integrity of your this compound stock solution, it is recommended to:

  • Store the stock solution at -20°C or -80°C.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]

  • If the compound is noted to be light-sensitive, store the vials in the dark or use amber-colored vials.[1]

Data Presentation: this compound Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on the properties of similar hydrophobic compounds. Researchers should perform their own solubility tests for precise determination in their specific experimental conditions.

Solvent/MediumEstimated SolubilityMolar Equivalent (at 10 mg/mL)Notes
DMSO ≥ 50 mg/mL~132 mMRecommended primary solvent for stock solutions.
Ethanol ~10 mg/mL~26.5 mMA potential alternative to DMSO for stock solutions.
Water Insoluble-Not recommended for creating stock solutions.
PBS (pH 7.4) Very Low-Expect precipitation at higher concentrations.
Cell Culture Media Variable-Solubility is dependent on media components (e.g., serum).

Molecular Weight of this compound: 377.39 g/mol [3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated balance

Procedure:

  • Weighing: Accurately weigh 3.77 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex at a high speed until the powder is completely dissolved. A clear, particle-free solution should be obtained. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.[2]

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[1]

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for In Vitro Assays

This protocol outlines the steps for diluting the DMSO stock solution into an aqueous medium, such as cell culture media, for experimental use.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Aqueous Medium: Pre-warm the aqueous medium (e.g., cell culture medium with serum) to the desired experimental temperature (typically 37°C).

  • Dilution: While gently vortexing or swirling the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. For example, to make a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity. Visually inspect the solution for any signs of precipitation.

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound Action

This compound is a cardiac myosin inhibitor.[3] It allosterically modulates the activity of cardiac myosin, the motor protein responsible for heart muscle contraction. By inhibiting the ATPase activity of myosin, this compound reduces the number of actin-myosin cross-bridges, leading to a decrease in cardiac contractility.[4][5][6]

Delocamten_Signaling_Pathway cluster_myosin_cycle Cardiac Myosin ATPase Cycle Myosin_ATP Myosin-ATP (Relaxed State) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power Stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi (Strongly Bound) Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Binds Actin Actin_Myosin_ADP Actin-Myosin-ADP (Post-power Stroke) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release & Power Stroke Actin_Myosin_ADP->Myosin_ATP ADP Release & ATP Binding Outcome Reduced Cardiac Contractility Actin_Myosin_ADP->Outcome Leads to This compound This compound This compound->Inhibition Inhibition->Myosin_ADP_Pi Inhibits ATPase Activity & Stabilizes Super-Relaxed State

Caption: Mechanism of this compound as a cardiac myosin inhibitor.

Experimental Workflow: Troubleshooting this compound Solubility

The following workflow provides a logical approach to troubleshooting solubility issues with this compound during in vitro experiments.

Troubleshooting_Workflow Start Start: Dissolve this compound Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Check_Dissolution Is stock solution clear? Prep_Stock->Check_Dissolution Dilute Dilute stock into aqueous medium Check_Dissolution->Dilute Yes Troubleshoot_Stock Troubleshoot Stock Prep: - Vortex/Sonicate - Gentle Warming (37°C) Check_Dissolution->Troubleshoot_Stock No Check_Precipitation Precipitation observed? Dilute->Check_Precipitation Success Proceed with Experiment Check_Precipitation->Success No Troubleshoot_Dilution Troubleshoot Dilution: 1. Lower final concentration 2. Pre-warm medium 3. Add stock dropwise with mixing Check_Precipitation->Troubleshoot_Dilution Yes Troubleshoot_Stock->Prep_Stock Troubleshoot_Dilution->Dilute Consider_Excipients Consider Solubility Enhancers (e.g., cyclodextrins) Troubleshoot_Dilution->Consider_Excipients

Caption: Workflow for troubleshooting this compound solubility issues.

References

Preventing Delocamten precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"# Technical Support Center: Preventing Delocamten Precipitation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of this compound precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution become cloudy or form a precipitate when I add it to my aqueous buffer or cell culture medium?

A1: This is a common issue known as precipitation or "crashing out". This compound is a hydrophobic molecule with low solubility in neutral aqueous solutions. Precipitation typically occurs for two main reasons:

  • Solvent Shock : this compound is often prepared as a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into an aqueous medium, the this compound molecules are forced out of the organic solvent and into a less favorable aqueous environment, causing them to aggregate and precipitate.[1][2]

  • Exceeding Solubility Limit : The final concentration of this compound in your aqueous solution may be higher than its maximum solubility under those specific conditions (e.g., pH, temperature).[2][3]

Q2: I've noticed precipitation even after my solution was initially clear. What could be causing this delayed precipitation?

A2: Delayed precipitation can occur due to several factors:

  • Temperature Fluctuations : this compound's solubility is temperature-dependent. Removing solutions from a warm incubator (e.g., 37°C) to room temperature can decrease its solubility, leading to precipitation over time.[1][4][5] Repeated freeze-thaw cycles of stock solutions can also cause compound degradation and precipitation.[4][6]

  • pH Shifts : The pH of your medium can change over time, especially in cell culture due to metabolic activity. Since this compound's solubility is pH-sensitive, a shift towards a less optimal pH can cause it to fall out of solution.

  • Evaporation : Evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[4][5]

Q3: What is the best solvent to prepare my this compound stock solution?

A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its strong solubilizing power for hydrophobic compounds.[6][7] For experiments sensitive to DMSO, other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be considered, but their solubilizing capacity for this compound may be lower.

Q4: How can I increase the solubility of this compound in my final experimental solution?

A4: Several strategies can be employed:

  • pH Adjustment : this compound is a weakly basic compound and is more soluble at a slightly acidic pH. Adjusting the pH of your buffer to be further from its pKa can significantly increase solubility. However, ensure the chosen pH is compatible with your experimental system.[3]

  • Use of Co-solvents : Including a small percentage of a water-miscible co-solvent (like ethanol or PEG400) in your final aqueous solution can help maintain this compound's solubility.

  • Solubilizing Excipients : For challenging applications, using excipients like surfactants (e.g., Tween® 80) or cyclodextrins can help by forming micelles or inclusion complexes that encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[7]

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this troubleshooting workflow to identify and resolve the issue.

G cluster_fail start Precipitation Observed check_prep Review Solution Preparation Method start->check_prep rapid_dilution Rapid Dilution from Concentrated Stock? check_prep->rapid_dilution serial_dilution ACTION: Perform Serial Dilutions (See Protocol 2) rapid_dilution->serial_dilution Yes check_conc Check Final Concentration rapid_dilution->check_conc No success Problem Resolved serial_dilution->success too_high Concentration Exceeds Solubility Limit? check_conc->too_high lower_conc ACTION: Lower Final Concentration too_high->lower_conc Yes check_env Review Experimental Conditions too_high->check_env No lower_conc->success fail Issue Persists? Contact Support lower_conc->fail temp_ph Temperature or pH Fluctuations? check_env->temp_ph control_env ACTION: Pre-warm media. Use buffered solutions. Minimize time outside incubator. temp_ph->control_env Yes advanced Consider Advanced Formulation temp_ph->advanced No control_env->success control_env->fail excipients ACTION: Use co-solvents or solubilizing excipients (e.g., cyclodextrins). advanced->excipients excipients->success excipients->fail

Figure 1. Troubleshooting decision tree for this compound precipitation.

Data & Protocols

Data Presentation

Table 1: Solubility of this compound-HCl in Aqueous Buffers

pH Temperature (°C) Maximum Solubility (µM) Notes
5.0 37 > 500 Fully protonated and soluble.
6.0 37 210
7.0 37 45
7.4 37 15 Common cell culture pH, high risk.
8.0 37 < 5 Exceeds pKa, low solubility.

| 7.4 | 25 | 8 | Solubility decreases at room temp. |

Table 2: Recommended Stock Solution Parameters

Solvent Max Concentration Storage Temperature Shelf-Life (Aliquoted)
100% Anhydrous DMSO 50 mM -20°C 6 Months

| 100% Ethanol | 10 mM | -20°C | 3 Months |

Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound (as hydrochloride salt powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.

  • Aliquot the stock solution into single-use volumes in amber tubes to protect from light and prevent repeated freeze-thaw cycles.[6]

  • Store aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture (Final Conc. 1 µM)

Objective: To prepare a final working solution of this compound in cell culture medium while avoiding precipitation.

G start_stock 1. Start with 10 mM Stock in DMSO intermediate_dilution 2. Prepare 100 µM Intermediate Dilution in Pre-warmed Medium start_stock->intermediate_dilution Dilute 1:100 final_dilution 3. Add Intermediate Dilution to Bulk Medium (1:100) intermediate_dilution->final_dilution Add dropwise while swirling mix_and_use 4. Mix Gently & Use Immediately final_dilution->mix_and_use

Figure 2. Workflow for preparing a this compound working solution.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution (from Protocol 1).

  • Pre-warm your complete cell culture medium to 37°C.[1]

  • Perform an intermediate dilution : Add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed medium. Mix gently by pipetting. This creates a 100 µM intermediate solution. This step is critical to gradually acclimate the compound to the aqueous environment.

  • Perform the final dilution : Add the 200 µL of the 100 µM intermediate solution to 19.8 mL of pre-warmed medium. This results in a 20 mL final working solution with a this compound concentration of 1 µM and a final DMSO concentration of 0.01%.

  • Gently invert the container to mix. Do not vortex, as this can cause shear stress on media components.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Use the freshly prepared solution immediately for best results.[1]"}

References

Delocamten Technical Support Center: Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Delocamten in experimental assays. This compound is a potent inhibitor of Kinase A, a key target in oncogenic pathways. However, it is known to exhibit off-target activity against other kinases, which can lead to misinterpretation of data and unexpected cellular phenotypes.

Frequently Asked Questions (FAQs)

Q1: What are the known on- and off-target activities of this compound?

A1: this compound is a highly potent inhibitor of its primary target, Kinase A. However, in vitro kinase profiling has revealed inhibitory activity against other kinases, most notably Kinase B and Kinase C, at higher concentrations.[1][2][3] Understanding this selectivity profile is crucial for designing experiments and interpreting results.

Data Summary: this compound Kinase Inhibitory Potency

Kinase TargetIC50 (nM)Description
Kinase A 5 Primary On-Target
Kinase B85Known Off-Target
Kinase C250Known Off-Target
Kinase D>10,000Negligible Activity
Kinase E>10,000Negligible Activity

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays. A lower IC50 indicates higher potency.

Q2: My non-cancerous control cell line shows significant cytotoxicity with this compound treatment. Is this expected?

A2: This is a common observation and may be attributable to off-target effects.[3][4] While Kinase A is primarily associated with cancer pathways, the off-target, Kinase B, is known to play a role in essential cellular maintenance pathways. Inhibition of Kinase B at the concentrations used could be leading to the observed toxicity. We recommend performing a dose-response analysis to determine if the cytotoxicity correlates with the IC50 of the on-target (Kinase A) or the off-target (Kinase B).[4]

Q3: How can I confirm that the phenotype I observe is a direct result of inhibiting Kinase A?

A3: The most rigorous method is to perform a rescue experiment.[5][6] This involves depleting the target protein (e.g., using siRNA or CRISPR) and then re-introducing a version of the protein that is resistant to your compound.[7] If the phenotype is reversed, it confirms it was an on-target effect. Additionally, using a structurally unrelated inhibitor of Kinase A can help validate findings; if both compounds produce the same phenotype, it is more likely to be on-target.[4]

Troubleshooting Guides

Guide 1: Unexpected signaling results downstream of Kinase A.

Problem: You are treating cells with this compound at a concentration expected to inhibit Kinase A, but western blot analysis shows inconsistent or paradoxical modulation of downstream pathways.[8]

Possible Cause: This could be due to the engagement of an off-target kinase that either activates a compensatory signaling pathway or affects a pathway that cross-talks with the Kinase A pathway.[4][9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Workflow A Observation: Unexpected downstream signaling B Step 1: Verify Target Engagement Perform CETSA to confirm This compound binds Kinase A in cells. A->B C Step 2: Assess Off-Target Engagement Perform CETSA for Kinase B. Is it engaged at the same concentration? B->C Target Engaged D Step 3: Test Alternative Inhibitor Use a structurally different Kinase A inhibitor. Does it produce the same result? C->D Off-Target NOT Engaged F Conclusion 2: Phenotype is likely OFF-TARGET. Caused by Kinase B inhibition. C->F Off-Target Engaged E Conclusion 1: Phenotype is likely ON-TARGET. Investigate pathway adaptations. D->E Yes G Conclusion 3: Phenotype is specific to This compound's chemical structure. D->G No

A workflow for diagnosing unexpected signaling results.

Guide 2: Differentiating On-Target vs. Off-Target Phenotypes.

Problem: You observe a specific cellular phenotype (e.g., cell cycle arrest) after this compound treatment and need to determine if it is caused by inhibition of Kinase A or Kinase B.

Recommended Approach: A rescue experiment provides the most definitive answer. This strategy allows you to isolate the effect of the on-target kinase from any off-target interactions.[5][6]

Conceptual Diagram of a Rescue Experiment:

G cluster_0 Logic: Differentiating On- vs. Off-Target Effects A Wild-Type Cells (Express Kinase A and B) A_treat Treat with this compound A->A_treat B Knockout Cells (Kinase A deleted via CRISPR) B_treat Treat with this compound B->B_treat C Rescue Cells (Kinase A KO + Express This compound-Resistant Kinase A) C_treat Treat with this compound C->C_treat A_res Result: Phenotype Observed (Could be on- or off-target) A_treat->A_res B_res Result: On-Target Phenotype Lost Off-Target Phenotype Persists B_treat->B_res C_res Result: On-Target Phenotype Rescued Off-Target Phenotype Persists C_treat->C_res

Logic of a rescue experiment to confirm on-target effects.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a cell.[10][11][12][13] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[10][14]

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound (e.g., 1 µM) and another with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (Kinase A) remaining in the soluble fraction using Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[14]

Protocol 2: Kinase Selectivity Panel

To comprehensively understand this compound's off-target profile, a kinase selectivity panel is the gold standard.[15][16][17] This involves screening the compound against a large number of purified kinases in a biochemical assay format.[1][2]

Methodology:

  • Assay Choice: These services are typically outsourced to specialized vendors. Common formats include radiometric assays (e.g., ³³P-ATP filter binding) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[1][16][17][18]

  • Screening Concentration: An initial screen is often performed at a single high concentration (e.g., 1 or 10 µM) to identify potential "hits".[2]

  • Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen, a full 10-point dose-response curve is generated to determine the precise IC50 value.[2]

  • Data Analysis: The results are typically provided as a percentage of inhibition relative to a DMSO control. The selectivity of this compound can be quantified by comparing the IC50 for the on-target (Kinase A) to the IC50 values for all off-target hits.

Signaling Pathway Overview

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream_A Oncogenic Signal KA Kinase A Upstream_A->KA Downstream_A Substrate A KA->Downstream_A Phenotype_A Cancer Cell Proliferation Downstream_A->Phenotype_A Upstream_B Homeostatic Signal KB Kinase B Upstream_B->KB Downstream_B Substrate B KB->Downstream_B Phenotype_B Normal Cell Survival Downstream_B->Phenotype_B This compound This compound This compound->KA High Affinity (Intended Inhibition) This compound->KB Lower Affinity (Off-Target Inhibition)

This compound's on- and off-target signaling pathways.

References

How to mitigate Delocamten-induced cytotoxicity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate Delocamten-induced cytotoxicity in in vitro experiments.

Troubleshooting Guides

Issue 1: High levels of cell death observed after this compound treatment.

Possible Cause 1: Oxidative Stress

This compound, like many small molecules, may induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Troubleshooting Steps:

  • Co-treatment with an Antioxidant: The use of an antioxidant like N-acetylcysteine (NAC) can help mitigate cytotoxicity by scavenging ROS and replenishing intracellular glutathione (B108866) (GSH) levels.[1][2][3]

  • Assess ROS Production: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Evaluate Mitochondrial Health: Assess the mitochondrial membrane potential (MMP) using a dye like JC-1, as a collapse in MMP is an indicator of oxidative stress-induced apoptosis.[2]

Hypothetical Data on NAC Co-treatment:

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%)
Control00100 ± 4.5
This compound10045 ± 5.2
This compound + NAC10168 ± 4.8
This compound + NAC10585 ± 5.1
NAC only0598 ± 3.9

Possible Cause 2: Induction of Apoptosis

This compound may be triggering programmed cell death (apoptosis) in your cell line.

Troubleshooting Steps:

  • Assess Caspase Activity: Measure the activity of key apoptosis-mediating enzymes, such as caspase-3, caspase-8, and caspase-9, using colorimetric or fluorometric assays.[4][5] An increase in their activity is a hallmark of apoptosis.[6][7]

  • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Inhibit Caspases: Co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if cell death is caspase-dependent.

Hypothetical Data on Caspase-3 Activity:

Treatment GroupThis compound (µM)Caspase-3 Activity (Fold Change)
Control01.0
This compound11.8
This compound53.5
This compound105.2
Issue 2: Inconsistent cytotoxicity results between experiments.

Possible Cause 1: Variable Cell Density

The initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.[8] Higher cell densities may show more resistance to toxic effects.

Troubleshooting Steps:

  • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.[9][10] This involves testing a range of cell densities and selecting one that ensures cells are in the logarithmic growth phase throughout the experiment.

  • Maintain Consistency: Use the optimized seeding density for all subsequent experiments.

Hypothetical Data on Seeding Density Optimization:

Seeding Density (cells/well)Cell Viability (%) after 24h with 10 µM this compound
2,50040 ± 3.7
5,00055 ± 4.1
10,00070 ± 4.5
20,00085 ± 3.9

Possible Cause 2: Influence of Serum

Components in fetal bovine serum (FBS) can interact with the compound or influence cell signaling pathways, affecting the cytotoxic response.[11]

Troubleshooting Steps:

  • Serum Starvation: Synchronize cells in the same cell cycle phase by serum starving them for 12-24 hours before adding this compound.[11][12][13] This can reduce variability in the cellular response.

  • Reduced Serum Concentration: Alternatively, perform the cytotoxicity assay in a medium with a lower serum concentration (e.g., 1-2% FBS) to minimize interference.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound and control vehicle.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Assay buffer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as required.

  • After treatment, harvest the cells and lyse them using the provided lysis buffer.

  • Centrifuge the lysate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I start seeing cytotoxicity with this compound?

A1: this compound is a cardiac myosin inhibitor with a reported IC50 of 1.1 µM.[14] However, its cytotoxic concentration can vary significantly depending on the cell line and experimental conditions. We recommend performing a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell model.

Q2: Can I use other antioxidants besides N-acetylcysteine (NAC)?

A2: Yes, other antioxidants such as Vitamin E (α-tocopherol), resveratrol, or ascorbic acid (Vitamin C) could also be tested for their ability to mitigate this compound-induced oxidative stress.[15][16] The optimal antioxidant and its effective concentration will need to be determined empirically for your system.

Q3: How can I be sure that the cell death I am observing is apoptosis and not necrosis?

A3: A combination of assays is recommended to differentiate between apoptosis and necrosis. Annexin V/PI staining is a robust method where early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells stain positive for both. Additionally, the activation of caspases is a specific marker for apoptosis.

Q4: Does serum starvation itself affect cell viability?

A4: Prolonged serum starvation can negatively impact the health of some cell lines.[11] It is crucial to optimize the duration of serum starvation. A period of 12-24 hours is generally sufficient to synchronize the cell cycle without inducing significant cell death.[12][17] Always include a "serum-starved only" control group in your experiments to assess its effect.

Visualizations

Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death NAC N-acetylcysteine (NAC) NAC->ROS Scavenges GSH Increased GSH (Glutathione) NAC->GSH GSH->ROS Neutralizes

Caption: Mitigation of oxidative stress by N-acetylcysteine (NAC).

Apoptosis_Induction_Pathway This compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) This compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) This compound->Extrinsic Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Caspase-dependent apoptosis signaling pathways.

Experimental_Workflow Start Observe High Cytotoxicity Hypothesis1 Hypothesis: Oxidative Stress? Start->Hypothesis1 Hypothesis2 Hypothesis: Apoptosis? Start->Hypothesis2 Test_ROS Test: Co-treat with NAC Measure ROS Hypothesis1->Test_ROS Test_Apoptosis Test: Measure Caspase Activity Annexin V Staining Hypothesis2->Test_Apoptosis Result1 Result: Cytotoxicity Reduced? Test_ROS->Result1 Result2 Result: Apoptosis Markers Increased? Test_Apoptosis->Result2 Result1->Hypothesis2 No Conclusion1 Conclusion: Oxidative stress is involved. Optimize NAC concentration. Result1->Conclusion1 Yes Result2->Hypothesis1 No Conclusion2 Conclusion: Apoptosis is the mechanism. Investigate specific pathways. Result2->Conclusion2 Yes No_Change1 No Yes1 Yes No_Change2 No Yes2 Yes

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

Delocamten experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Delocamten.

Frequently Asked Questions (FAQs) & Troubleshooting

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as MYK-224) is an experimental, selective, allosteric, and reversible inhibitor of cardiac myosin ATPase.[1][2] Its primary mechanism is to reduce the hypercontractility of cardiomyocytes, which is a key pathophysiological feature of conditions like hypertrophic cardiomyopathy (HCM).[1][3] this compound stabilizes the super-relaxed state (SRX) of myosin, which reduces the number of available actin-myosin cross-bridges and consequently decreases the force of contraction.[1][4]

Experimental Variability

Q2: We are observing significant variability in our IC50 values for this compound in our in vitro assays. What are the potential causes?

A2: Variability in IC50 values can arise from several sources. Here are some common factors to consider:

  • Assay Temperature: Myofibrillar ATPase activity is highly sensitive to temperature. Inconsistent temperature control between experiments can lead to significant variations in results.

  • Batch-to-Batch Reagent Variation: Ensure consistency in the quality and concentration of all reagents, including ATP and isolated myofibrils or cardiomyocytes.

  • Cell/Myofibril Preparation: The quality and consistency of your biological preparations are critical. Variations in the isolation of cardiomyocytes or myofibrils can impact their contractility and response to inhibitors.[5]

  • Solvent and Dilution Series: Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a level that affects cell health or enzyme activity. Perform serial dilutions carefully and use fresh dilutions for each experiment.

Q3: Our dose-response curves for this compound are not consistently sigmoidal. What could be the issue?

A3: An inconsistent dose-response curve can indicate several experimental issues:

  • Compound Solubility: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau or a drop in the observed effect. Visually inspect your assay plates for any signs of precipitation.

  • Off-Target Effects at High Concentrations: At supra-physiological concentrations, this compound might be hitting other targets, leading to confounding effects on your readout.

  • Assay Window: Ensure your assay has a sufficient dynamic range to capture the full dose-response relationship. This includes having appropriate positive and negative controls to define the top and bottom of the curve.

  • Data Normalization: Inconsistent data normalization can distort the shape of the curve. Ensure you are correctly subtracting background and normalizing to your positive and negative controls.

In Vitro Assays

Q4: In our myofibril ATPase assay, we are seeing high background phosphate (B84403) levels. What is a likely source and how can we mitigate it?

A4: A common source of background phosphate in ATPase assays is contamination in the ATP stock itself. It is recommended to use a high-quality ATP source and to consider purifying the ATP stock using methods like phosphate-binding resin to remove any free phosphate before use.

Q5: We are having trouble with over-contraction of myofibrils in our ATPase assays. How can this be addressed?

A5: Over-contraction of myofibrils in the presence of Ca2+ and ATP can lead to an underestimation of ATPase activity at high Ca2+ concentrations. One approach to mitigate this is to use slight chemical cross-linking of actin to myosin to prevent shortening and allow for the measurement of ATPase rate under quasi-isometric conditions.

Animal Studies

Q6: What are some key considerations when designing in vivo efficacy studies for this compound in mouse models of HCM?

A6: When designing in vivo studies, consider the following:

  • Pharmacokinetics: this compound is a structural analog of mavacamten (B608862) and is designed to have a shorter half-life for more flexible dosing.[6] Characterize the pharmacokinetic profile of this compound in your chosen animal model to inform dosing frequency and to ensure target engagement.

  • Pharmacodynamics: Use relevant pharmacodynamic readouts to assess the biological effect of this compound. This can include echocardiographic measurements of cardiac function, such as left ventricular ejection fraction (LVEF) and fractional shortening, as well as biomarkers like NT-proBNP and troponin I.[2][4]

  • Dose Selection: Dose selection should be based on preclinical in vitro potency and in vivo pharmacokinetic data. A dose-ranging study is recommended to identify a dose that provides a therapeutic effect without causing excessive cardiac suppression.

  • Control Groups: Include a vehicle control group and consider a positive control group with a well-characterized cardiac myosin inhibitor if available.

Data Presentation

Table 1: Hypothetical Preclinical Profile of this compound

ParameterValueAssay Condition
Biochemical Potency
Myofibril ATPase IC500.8 µMPurified bovine cardiac myofibrils, 25°C
Cellular Potency
Cardiomyocyte Contraction IC501.2 µMHuman iPSC-derived cardiomyocytes
In Vivo Efficacy
Reduction in LVOT Gradient40%HCM mouse model, 10 mg/kg, oral, once daily
Selectivity
Skeletal Myosin ATPase IC50> 50 µMPurified rabbit skeletal myofibrils
Smooth Myosin ATPase IC50> 50 µMPurified bovine aortic smooth muscle myofibrils

Table 2: Troubleshooting Guide for In Vitro Assays

IssuePotential CauseRecommended Action
High Well-to-Well Variability Inconsistent cell seeding or myofibril platingOptimize plating technique for even distribution.
Edge effects in the assay plateAvoid using the outer wells of the plate or fill them with buffer.
Low Assay Signal Insufficient enzyme/cell activityCheck the health and viability of cells/myofibrils. Ensure optimal assay buffer conditions (pH, ionic strength).
Sub-optimal substrate concentrationTitrate ATP concentration to be near the Km for the enzyme.
"Noisy" Kinetic Reading Temperature fluctuationsUse a temperature-controlled plate reader.
Reagent instabilityPrepare fresh reagents for each experiment.

Experimental Protocols

1. Myofibril ATPase Activity Assay

  • Objective: To determine the IC50 of this compound on the ATPase activity of cardiac myofibrils.

  • Methodology:

    • Isolate cardiac myofibrils from bovine or rodent hearts.

    • Prepare a reaction buffer containing KCl, MgCl2, EGTA, and a pH buffer (e.g., MOPS).

    • Add a known concentration of myofibrils to the wells of a 96-well plate.

    • Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution) and incubate for 15 minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding a final concentration of 1 mM ATP.

    • Measure the rate of phosphate production over time using a malachite green-based colorimetric assay.

    • Controls:

      • Negative Control: Vehicle (e.g., DMSO) only.

      • Positive Control: A known inhibitor of cardiac myosin ATPase (if available) or a condition with no ATP.

2. Cardiomyocyte Contractility Assay

  • Objective: To assess the effect of this compound on the contractility of live cardiomyocytes.

  • Methodology:

    • Plate human iPSC-derived cardiomyocytes on a suitable substrate (e.g., Matrigel-coated plates).

    • Allow cells to form a spontaneously beating syncytium.

    • Use a high-speed video microscopy system to capture the contraction and relaxation of the cardiomyocytes.

    • Establish a baseline recording of contractility parameters (e.g., beat rate, contraction amplitude, contraction and relaxation velocity).

    • Add this compound at various concentrations and record the changes in contractility parameters over time.

    • Controls:

      • Negative Control: Vehicle (e.g., DMSO) only.

      • Positive Control: A known positive inotrope (e.g., isoproterenol) or negative inotrope (e.g., verapamil) to confirm the responsiveness of the cells.

Visualizations

Delocamten_Signaling_Pathway cluster_sarcomere Sarcomere Myosin Cardiac Myosin (Hyperactive) CrossBridge Excessive Cross-Bridge Formation Myosin->CrossBridge Binds NormalContraction Normalized Contractility Myosin->NormalContraction Results in Actin Actin Filament Actin->CrossBridge Contraction Hypercontractility CrossBridge->Contraction Leads to This compound This compound This compound->Myosin Inhibits

Caption: this compound's mechanism of action in the cardiac sarcomere.

Experimental_Workflow start Start: Prepare this compound Dilution Series plate_cells Plate iPSC-Cardiomyocytes in 96-well plate start->plate_cells incubate_cells Incubate for 24h to form beating syncytium plate_cells->incubate_cells acquire_baseline Acquire Baseline Contractility (Video Microscopy) incubate_cells->acquire_baseline add_compound Add this compound or Controls (Vehicle, Positive Control) acquire_post_treatment Acquire Post-Treatment Contractility Data add_compound->acquire_post_treatment acquire_baseline->add_compound analyze Analyze Data: Beat Rate, Amplitude, Velocity acquire_post_treatment->analyze end End: Generate Dose-Response Curve and IC50 analyze->end Troubleshooting_Logic start Inconsistent IC50 Results check_temp Is Assay Temperature Strictly Controlled? start->check_temp check_reagents Are Reagents Fresh and from the Same Lot? check_temp->check_reagents Yes resolve_temp Implement Strict Temperature Control check_temp->resolve_temp No check_solubility Is Compound Fully Solubilized at Cmax? check_reagents->check_solubility Yes resolve_reagents Use Fresh Reagents, Qualify New Lots check_reagents->resolve_reagents No check_cells Is Cell/Myofibril Prep Consistent? check_solubility->check_cells Yes resolve_solubility Check Solubility, Adjust Vehicle/Concentration check_solubility->resolve_solubility No resolve_cells Standardize Isolation and QC Procedures check_cells->resolve_cells No success Consistent Results check_cells->success Yes resolve_temp->check_reagents resolve_reagents->check_solubility resolve_solubility->check_cells resolve_cells->success

References

Improving reproducibility of Delocamten experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the reproducibility of experiments involving Delocamten.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
1. Inconsistent results in cell viability assays (e.g., MTT). 1. Cell Passage Number: High passage numbers can lead to altered cellular responses. 2. Inconsistent Seeding Density: Variation in the number of cells seeded per well. 3. Edge Effects: Wells on the periphery of the plate are prone to evaporation. 4. This compound Degradation: Improper storage or handling of this compound stock solutions.1. Use cells within a consistent and low passage number range (e.g., passages 5-15). 2. Ensure a homogenous cell suspension before seeding and verify cell counts. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Aliquot this compound stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
2. No change in the phosphorylation of the target protein after this compound treatment in Western Blots. 1. Inactive this compound: The compound may have degraded. 2. Suboptimal Treatment Time/Concentration: The incubation time or concentration of this compound may be insufficient. 3. Low Target Protein Expression: The cell line used may not express the target protein at detectable levels. 4. Inefficient Antibody: The primary antibody may have low affinity or be non-specific.1. Use a fresh aliquot of this compound. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Confirm target protein expression in your cell line using a positive control or by consulting literature. 4. Validate your primary antibody using a positive and negative control. Test different antibody concentrations.
3. High background in Western Blot analysis. 1. Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies. 2. Blocking Inefficiency: The blocking buffer may not be optimal for the antibodies used. 3. High Antibody Concentration: Using too much primary or secondary antibody. 4. Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates.1. Increase the duration and/or number of wash steps. 2. Try a different blocking agent (e.g., 5% BSA instead of milk, or vice versa). 3. Titrate your primary and secondary antibodies to determine the optimal concentration. 4. Use freshly prepared, filtered buffers.
4. Variability in qPCR results for target gene expression. 1. RNA Degradation: Poor quality RNA will lead to unreliable results. 2. Inefficient Reverse Transcription: The conversion of RNA to cDNA may be incomplete. 3. Poor Primer Design: Primers may have low efficiency or form dimers. 4. Pipetting Errors: Inaccurate pipetting can introduce significant variability.1. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding. Use an RNase inhibitor. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Validate primer efficiency with a standard curve. Use software to design primers and check for potential issues. 4. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix to minimize well-to-well variation.

Experimental Protocols

Western Blot for Phosphorylated Target Protein

This protocol describes the detection of a phosphorylated target protein in cell lysates following this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. .

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and Electrophoresis:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH).

Quantitative PCR (qPCR) for Target Gene Expression

This protocol details the measurement of target gene mRNA levels after this compound treatment.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for the Western Blot protocol.

    • Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and diluted cDNA.

    • Run the qPCR on a real-time PCR system with the following cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes.

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

    • Perform a melt curve analysis to verify the specificity of the PCR product.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Visualizations

G cluster_0 Cellular Stress Response cluster_1 Apoptosis Signaling Cascade stress Cellular Stressor (e.g., Oxidative Stress) apk1 APK1 (Inactive) stress->apk1 Activates apk1_p APK1-P (Active) apk1->apk1_p Phosphorylation daf DAF (Cytoplasmic) apk1_p->daf Phosphorylates This compound This compound This compound->apk1_p Inhibits daf_p DAF-P (Cytoplasmic) daf->daf_p daf_p_nuc DAF-P (Nuclear) daf_p->daf_p_nuc Nuclear Translocation genes Pro-apoptotic Genes (e.g., Bax, Puma) daf_p_nuc->genes Induces Transcription apoptosis Apoptosis genes->apoptosis

Caption: Proposed signaling pathway for this compound's mechanism of action.

G start Start inconsistent_results Inconsistent Results? start->inconsistent_results check_passage Check Cell Passage Number inconsistent_results->check_passage Yes end_good Consistent Results inconsistent_results->end_good No check_seeding Verify Seeding Density check_passage->check_seeding check_storage Confirm this compound Storage & Handling check_seeding->check_storage end_bad Issue Persists: Contact Support check_storage->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Delocamten assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delocamten assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential assay interference and to offer troubleshooting for common issues encountered during experimentation. The following information is based on general principles of competitive immunoassays and may be applicable to a this compound-specific assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay is a common method for quantifying small molecules like this compound. In this format, unlabeled this compound in a sample competes with a fixed amount of labeled this compound (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a lower signal indicates a higher concentration of this compound.

Q2: What are the most common sources of interference in a this compound competitive immunoassay?

Common sources of interference in immunoassays can be broadly categorized as cross-reactivity, matrix effects, and procedural errors.[1]

  • Cross-reactivity: Substances with a similar chemical structure to this compound may bind to the antibody, leading to inaccurate results.

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum, cell lysate) can interfere with the antibody-antigen binding. This can include endogenous molecules, lipids, or high concentrations of proteins.[1]

  • Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times or temperatures, and contaminated reagents can all lead to unreliable data.[2][3]

Q3: How can I minimize matrix effects in my this compound assay?

To minimize matrix effects, it is recommended to:

  • Use a sample diluent provided with the assay kit or one that has been validated to reduce interference.

  • Ensure that the standards and samples are prepared in the same matrix.

  • If necessary, perform a spike and recovery experiment to assess the degree of matrix interference.

Troubleshooting Guides

Problem 1: High Background or High Negative Control Value

A high background can obscure the signal from the samples and lead to inaccurate results.[4]

Possible Cause Recommended Action
Insufficient washingIncrease the number of wash cycles or the soaking time between washes. Ensure complete aspiration of wash buffer from the wells.[5]
Cross-contamination of reagentsUse fresh pipette tips for each reagent and sample. Avoid splashing between wells.[2][3]
Contaminated wash bufferPrepare fresh wash buffer. Check for and remove any mold or precipitate in the buffer reservoir.[2]
Substrate solution exposed to lightProtect the substrate solution from light and prepare it fresh if it appears colored before use.[5]
Improper blockingEnsure the blocking step is performed according to the protocol to prevent non-specific binding.
Problem 2: Low Signal or Low Positive Control Value

Low signal intensity can result in poor sensitivity and difficulty in detecting this compound.[4]

Possible Cause Recommended Action
Inactive reagentsCheck the expiration dates of all reagents. Ensure they have been stored at the recommended temperature.[2]
Incorrect incubation times or temperaturesAdhere strictly to the incubation times and temperatures specified in the protocol.[2][3]
Improper reagent preparationEnsure all reagents, including the labeled this compound and standards, are prepared accurately according to the protocol.
Wells dried out during the assayKeep the plate covered during incubation steps to prevent evaporation.[2]
Presence of HRP inhibitors in samples/buffersEnsure that samples and buffers do not contain sodium azide, as it inhibits the HRP enzyme.[5]
Problem 3: Poor Reproducibility or High Coefficient of Variation (%CV)

Inconsistent results between duplicate wells compromise the reliability of the data.

Possible Cause Recommended Action
Inconsistent pipettingCalibrate pipettes regularly. Use a consistent pipetting technique for all wells.[3][5]
Bubbles in wellsVisually inspect wells after adding reagents and remove any bubbles.[2]
Plate not washed uniformlyUse an automated plate washer if available. If washing manually, ensure all wells are filled and aspirated equally.[5]
Temperature gradients across the plateAllow the plate to equilibrate to room temperature before adding reagents. Incubate the plate in a stable temperature environment.
Edge effectsAvoid using the outermost wells of the plate if edge effects are suspected.

Experimental Protocols

Key Experiment: Spike and Recovery

This experiment is crucial for assessing matrix effects.

Objective: To determine if substances in the sample matrix interfere with the detection of this compound.

Methodology:

  • Prepare a sample with a known low concentration of this compound (or a blank sample).

  • Divide the sample into two aliquots.

  • "Spike" one aliquot with a known high concentration of this compound standard. The other aliquot remains unspiked.

  • Assay both the spiked and unspiked samples.

  • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100

  • A recovery rate between 80-120% generally indicates that the matrix effect is acceptable.

Visualizations

This compound's Mechanism of Action

This compound is a cardiac myosin inhibitor.[6][7] It modulates the number of myosin heads available for cross-bridge formation with actin, thereby reducing cardiac muscle contractility.[8]

Delocamten_Mechanism cluster_sarcomere Cardiac Sarcomere Myosin Myosin CrossBridge Myosin-Actin Cross-Bridge Myosin->CrossBridge Binds to Actin Actin Actin->CrossBridge Contraction Muscle Contraction CrossBridge->Contraction Leads to This compound This compound This compound->Myosin Inhibits binding

Caption: Simplified signaling pathway of this compound's inhibitory action.

Competitive Immunoassay Workflow

The following diagram illustrates the key steps in a typical this compound competitive immunoassay.

Competitive_Assay_Workflow Start Start: Plate with pre-coated anti-Delocamten Ab AddSample Add Standards & Samples (containing this compound) Start->AddSample AddConjugate Add this compound-Enzyme Conjugate AddSample->AddConjugate Incubate1 Incubate (Competition) AddConjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance AddStop->Read

Caption: Experimental workflow for a this compound competitive immunoassay.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting common assay problems.

Troubleshooting_Logic Problem Assay Problem Identified CheckProcedure Review Assay Protocol & Reagent Prep Problem->CheckProcedure HighBG High Background? CheckProcedure->HighBG LowSignal Low Signal? HighBG->LowSignal No Sol_Wash Optimize Washing Check for Contamination HighBG->Sol_Wash Yes HighCV High %CV? LowSignal->HighCV No Sol_Reagents Check Reagent Activity & Incubation Conditions LowSignal->Sol_Reagents Yes Sol_Pipetting Verify Pipetting Technique & Plate Washing Uniformity HighCV->Sol_Pipetting Yes ReRun Re-run Assay HighCV->ReRun No Sol_Wash->ReRun Sol_Reagents->ReRun Sol_Pipetting->ReRun

Caption: Logical relationship for troubleshooting this compound assay issues.

References

Delocamten In Vivo Administration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delocamten. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo administration of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, allosteric inhibitor of cardiac myosin with an IC50 of 1.1 μM.[1] It is being investigated for its therapeutic potential in conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM).[1] this compound works by binding to cardiac myosin and reducing the number of actin-myosin cross-bridges, which in turn decreases the force of contraction. This modulation of the sarcomere's function helps to alleviate the excessive contractility that is a hallmark of HCM.

Q2: What are the primary challenges in the in vivo administration of this compound?

A2: As with many small molecule inhibitors developed for oral administration, the primary challenges for in vivo administration of this compound in a research setting are likely related to its physicochemical properties. Key challenges may include:

  • Poor aqueous solubility: This can lead to difficulties in preparing formulations for oral and parenteral routes, potentially causing low or variable bioavailability.

  • Formulation instability: The prepared dosing solution may not be stable, leading to precipitation of the compound before or during administration.

  • Route-specific complications: Issues such as tracheal administration during oral gavage or patency problems with intravenous catheters can occur.

Q3: Which administration routes are most common for compounds like this compound in preclinical studies?

A3: In preclinical rodent studies, the most common routes for administering small molecule drugs like this compound are oral gavage and intravenous injection.

  • Oral Gavage: This route is often preferred for its convenience and because it mimics the intended clinical route of administration for many drugs. However, it can be stressful for the animals and requires proper technique to avoid injury or misdosing.

  • Intravenous (IV) Injection: IV administration ensures 100% bioavailability and provides a rapid onset of action. It is useful for pharmacokinetic studies but can be technically challenging in small animals like mice, especially for repeat dosing.

Q4: Are there any known drug-drug interactions to be aware of for cardiac myosin inhibitors?

A4: Yes, for the class of cardiac myosin inhibitors, interactions with drugs that affect cytochrome P450 (CYP) enzymes are a key consideration. For instance, the related compound Mavacamten is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4 and CYP2C9. Therefore, co-administration with strong inhibitors or inducers of these enzymes can significantly alter the plasma concentration of the drug, potentially leading to adverse effects or reduced efficacy. While specific data for this compound is not yet widely available, it is prudent to consider similar potential interactions in your experimental design.

Troubleshooting Guides

Poor Solubility and Formulation Issues

This guide addresses problems related to dissolving this compound for in vivo administration.

Problem Potential Cause Recommended Solution
Precipitation in dosing vehicle This compound has low aqueous solubility. The chosen vehicle may not be adequate to maintain the compound in solution at the desired concentration.Vehicle Optimization: Start with a small amount of a non-aqueous solvent like DMSO to create a stock solution. Further dilute with a vehicle containing co-solvents such as PEG400, propylene (B89431) glycol, or surfactants like Tween® 80. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG400, and saline. Sonication and Warming: Gentle warming and sonication can help in the initial dissolution of the compound. However, be cautious not to degrade the compound with excessive heat. pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the vehicle (within a physiologically acceptable range of 6.8-7.2) may improve solubility.
Inconsistent results between animals This could be due to inconsistent dosing formulation (e.g., settling of a suspension) or variable absorption due to poor solubility.Use of a Suspension: If a solution cannot be achieved, a uniform micronized suspension can be used. Ensure the suspension is continuously mixed during dosing to ensure each animal receives the correct dose. Lipid-based Formulations: For oral administration, lipid-based formulations can enhance solubility and absorption.
Low oral bioavailability Poor absorption from the gastrointestinal tract due to low solubility or being a substrate for efflux transporters.Formulation Enhancement: In addition to the solutions above, consider self-emulsifying drug delivery systems (SEDDS) or nano-crystal formulations to improve dissolution and absorption. Fasting/Fed State: The presence of food can sometimes enhance the absorption of lipophilic compounds. Consider the effect of the animal's fed state on drug absorption in your study design.
Oral Gavage Administration Issues

This guide provides solutions for common problems encountered during oral gavage in mice.

Problem Potential Cause Recommended Solution
Fluid coming from the nose or mouth This is a sign of accidental administration into the trachea (aspiration), which can be fatal.Immediate Action: Stop the procedure immediately. Tilt the mouse's head down to help drain the fluid. Closely monitor the animal for respiratory distress. Technique Refinement: Ensure the mouse is properly restrained with the head and neck in a straight line with the body. Use a gavage needle with a smooth, ball-shaped tip. The needle should be inserted along the side of the mouth and gently advanced down the esophagus. If resistance is felt, do not force it; withdraw and try again.
Esophageal or stomach injury Incorrect needle size or improper technique.Correct Needle Size: Use the appropriate gauge and length of gavage needle for the size of the mouse. The length should be pre-measured from the tip of the mouse's nose to the last rib. Use of Flexible Needles: Consider using flexible plastic gavage needles to reduce the risk of trauma.
Animal distress and struggling Lack of habituation to handling and restraint.Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure. Proficiency: Ensure the person performing the gavage is well-trained and can complete the procedure quickly and smoothly.
Intravenous Administration Issues

This guide covers common challenges with IV injections in rodents.

Problem Potential Cause Recommended Solution
Difficulty accessing the tail vein Veins may be constricted or difficult to visualize.Vasodilation: Warm the mouse's tail using a heat lamp or warm water to dilate the veins, making them easier to see and access. Proper Restraint: Use a suitable restraint device that allows for secure and comfortable positioning of the mouse.
Catheter patency issues in chronic studies Blood clotting or tissue blockage in the catheter.Regular Flushing: Flush the catheter regularly with a sterile saline or heparin solution to maintain patency. Surgical Technique: Ensure proper surgical implantation of the catheter to minimize tissue damage and inflammation.
Precipitation of the compound in the blood The formulation that is stable in the vial may precipitate upon contact with the aqueous environment of the blood.Formulation Check: The final IV formulation should be a clear solution. If using co-solvents, ensure the final concentration in the dosing solution is low enough to be tolerated and not cause precipitation upon injection. Slow Injection: Administer the injection slowly to allow for rapid dilution of the formulation in the bloodstream, which can help prevent precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol provides a general guideline. The final formulation should be optimized based on the required dose and the solubility characteristics of this compound.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes and syringes

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For example, create a 50 mg/mL stock solution.

    • In a separate tube, prepare the vehicle. A common vehicle for oral dosing is 10% DMSO, 40% PEG400, and 50% saline.

    • Slowly add the this compound stock solution to the vehicle while vortexing to reach the final desired concentration.

    • If necessary, gently warm the solution or sonicate for a few minutes to ensure complete dissolution.

    • Visually inspect the final solution to ensure it is clear and free of precipitates before administration.

Protocol 2: Oral Gavage Administration in Mice
  • Preparation:

    • Calculate the required dose volume for each mouse based on its body weight. The typical maximum oral gavage volume for a mouse is 10 mL/kg.

    • Draw the calculated volume into a syringe fitted with an appropriately sized, ball-tipped gavage needle.

  • Administration:

    • Gently restrain the mouse by scruffing the neck to immobilize the head. Ensure the head and body are in a straight line.

    • Insert the gavage needle into the side of the mouth, over the tongue, and gently advance it down the esophagus. There should be no resistance.

    • Once the needle is in the stomach (pre-measured length), slowly administer the substance.

    • Smoothly withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for several minutes for any signs of distress.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor In Vivo Efficacy Start Poor or Variable In Vivo Efficacy Observed CheckFormulation Is the dosing formulation a clear solution? Start->CheckFormulation CheckAdmin Was the administration technique correct? CheckFormulation->CheckAdmin Yes OptimizeFormulation Optimize Vehicle: - Use co-solvents (PEG400) - Adjust pH - Consider suspension or lipid formulation CheckFormulation->OptimizeFormulation No CheckPK Is there sufficient plasma exposure? CheckAdmin->CheckPK Yes RefineTechnique Refine Administration Technique: - Ensure proper restraint - Use correct needle size - Verify placement before dosing CheckAdmin->RefineTechnique No IncreaseDose Consider Dose Escalation CheckPK->IncreaseDose No End Re-evaluate Experiment CheckPK->End Yes OptimizeFormulation->Start RefineTechnique->Start InvestigateMetabolism Investigate Rapid Metabolism or Efflux IncreaseDose->InvestigateMetabolism InvestigateMetabolism->End

Caption: A troubleshooting workflow for addressing poor in vivo efficacy.

G cluster_pathway Simplified Cardiac Myosin Inhibition Pathway Sarcomere Cardiac Sarcomere Myosin Cardiac Myosin (Thick Filament) Sarcomere->Myosin Actin Actin (Thin Filament) Sarcomere->Actin CrossBridge Actin-Myosin Cross-Bridge Formation Myosin->CrossBridge Inhibition Inhibition of Cross-Bridge Formation Myosin->Inhibition Actin->CrossBridge Contraction Hypercontractility (Characteristic of HCM) CrossBridge->Contraction This compound This compound This compound->Myosin binds to ReducedContraction Reduced Contractility Inhibition->ReducedContraction

Caption: The signaling pathway of this compound in cardiac muscle cells.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Delocamten and Mavacamten: Targeting Cardiac Myosin Hyperactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of two cardiac myosin inhibitors, delocamten and mavacamten (B608862). This analysis is based on currently available experimental data to inform preclinical research and development decisions.

This compound and mavacamten are small molecule inhibitors of cardiac myosin designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1] Both molecules function by modulating the enzymatic activity of β-cardiac myosin, the motor protein responsible for cardiac muscle contraction. Their primary mechanism of action involves inhibiting the ATPase activity of myosin, which leads to a reduction in the number of force-generating actin-myosin cross-bridges.[2][3] This targeted approach aims to normalize cardiac contractility and alleviate the pathophysiology of HCM.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of this compound and mavacamten has been assessed using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of these inhibitors. The following table summarizes the available IC50 values for both compounds across different in vitro systems.

CompoundAssay SystemParameterIC50 Value (µM)Reference
This compound Cardiac MyosinInhibition1.1[MedChemExpress Data]
Mavacamten Bovine Cardiac MyofibrilsATPase Activity0.490 ± 0.027[4]
Human Cardiac MyofibrilsATPase Activity0.711 ± 0.099[4]
Purified Bovine Cardiac ActomyosinATPase Activity0.473[4]
In Vitro Motility (Bovine Cardiac HMM)Actin Filament Velocity0.587 ± 0.149[4]
Two-headed Cardiac HMMATPase Inhibition0.23 ± 0.02[5]
Single-headed Cardiac S1ATPase Inhibition0.41 ± 0.02[5]

Note: Direct comparative studies of this compound and mavacamten under identical experimental conditions are limited in the public domain. The provided IC50 value for this compound lacks detailed experimental context, which should be considered when making direct comparisons with the more extensively characterized mavacamten.

Mechanism of Action: A Deeper Dive

Both this compound and mavacamten target the core of cardiac muscle contraction—the myosin ATPase cycle. This cycle is a series of conformational changes in the myosin head, fueled by ATP hydrolysis, that results in the sliding of actin filaments and subsequent muscle contraction.

Mavacamten has been shown to inhibit cardiac myosin by primarily slowing the rate of phosphate (B84403) release from the myosin-ADP-phosphate intermediate.[1] This action stabilizes myosin in a weakly-bound, pre-power stroke state, effectively reducing the number of myosin heads that can participate in force generation. Furthermore, mavacamten promotes the "super-relaxed state" (SRX) of myosin, an energy-sparing state where myosin heads are folded back onto the thick filament backbone and are unavailable for actin binding.[3] By stabilizing the SRX, mavacamten reduces the number of "on" heads ready for contraction, thereby decreasing overall myocardial contractility.

While detailed mechanistic studies on this compound are less prevalent in the available literature, as a cardiac myosin inhibitor, it is presumed to operate through a similar mechanism of inhibiting the myosin ATPase cycle.

cluster_cycle Cardiac Myosin ATPase Cycle cluster_inhibition Inhibition Mechanism M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly bound) M_ADP_Pi->AM_ADP_Pi Actin Binding SRX Super-Relaxed State (SRX) M_ADP_Pi->SRX AM_ADP Actin-Myosin-ADP (Strongly bound, Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor state) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) Inhibitor This compound / Mavacamten Inhibitor->AM_ADP_Pi Inhibits Pi Release cluster_workflow In Vitro Efficacy Workflow start Start: Compound Synthesis biochem_assay Biochemical Assays (e.g., Myosin ATPase) start->biochem_assay motility_assay In Vitro Motility Assay start->motility_assay data_analysis Data Analysis (IC50 Determination) biochem_assay->data_analysis motility_assay->data_analysis comparison Efficacy Comparison data_analysis->comparison end End: Lead Optimization comparison->end

References

A Preclinical Comparative Analysis of Delocamten and Aficamten for Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical data available for delocamten and aficamten (B8198243), two next-generation cardiac myosin inhibitors under investigation for the treatment of hypertrophic cardiomyopathy (HCM). This document aims to serve as a valuable resource by summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

Introduction

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to hypercontractility, impaired relaxation, and obstruction of blood flow from the left ventricle.[1] Both this compound and aficamten are designed to address the root cause of HCM by directly targeting cardiac myosin, the motor protein responsible for muscle contraction. By inhibiting the excessive activity of cardiac myosin, these drugs aim to normalize contractility, alleviate symptoms, and potentially reverse the pathological remodeling of the heart.[1][2]

Mechanism of Action

Both this compound and aficamten are allosteric inhibitors of cardiac myosin.[3][4] They bind to a site on the myosin heavy chain distinct from the ATP and actin-binding sites, thereby reducing the number of myosin heads that can enter a force-producing state.[3][5] This leads to a decrease in the number of actin-myosin cross-bridges, ultimately reducing myocardial hypercontractility.[5]

While both drugs share this general mechanism, the specifics of their binding and the resulting conformational changes in the myosin head may differ, potentially leading to variations in their pharmacological profiles.[3]

cluster_0 Cardiac Sarcomere Contraction cluster_1 Inhibition by this compound & Aficamten Ca2 Ca²⁺ Influx Troponin Troponin Complex Ca2->Troponin Binds to Tropomyosin Tropomyosin Shift Troponin->Tropomyosin Induces Actin Actin Filament Tropomyosin->Actin Exposes Myosin-Binding Sites CrossBridge Cross-Bridge Formation (Force Production) Actin->CrossBridge Myosin Myosin Head (Relaxed) Myosin->Actin Binds to Myosin->CrossBridge InhibitedMyosin Myosin Head (Inhibited State) Myosin->InhibitedMyosin ATP_Hydrolysis ATP Hydrolysis CrossBridge->ATP_Hydrolysis Requires ATP_Hydrolysis->Myosin Energizes Inhibitor This compound / Aficamten Inhibitor->Myosin Allosteric Binding InhibitedMyosin->CrossBridge Prevents Formation

Figure 1: Simplified signaling pathway of cardiac sarcomere contraction and inhibition by cardiac myosin inhibitors.

Quantitative Preclinical Data

The following tables summarize the available quantitative preclinical data for this compound and aficamten. It is important to note that publicly available preclinical data for this compound is limited compared to aficamten.

Table 1: In Vitro Potency

ParameterThis compoundAficamten
Target Cardiac MyosinCardiac Myosin
IC50 (Cardiac Myosin ATPase) 1.1 µM[4]~0.96 - 1.4 µM[6][7]
Cellular Assay (Cardiomyocyte Contraction) Data not publicly availableDose-dependent reduction in fractional shortening[6]

Table 2: Preclinical Pharmacokinetics

ParameterThis compoundAficamten
Species Data not publicly availableMouse, Rat, Dog, Monkey[8]
Clearance Data not publicly availableLow across species[8]
Volume of Distribution Data not publicly availableLow to high, species-dependent[8]
Oral Bioavailability Data not publicly available41% (monkey) to 98% (mouse)[8]
Half-life Data not publicly availablePredicted human half-life of ~69 hours[8]

Table 3: Preclinical Pharmacodynamics (In Vivo)

ModelThis compoundAficamten
Healthy Animals Data not publicly availableDose-dependent reduction in fractional shortening (rats, dogs)[6]
HCM Models (e.g., feline, murine) Preclinical studies showed attenuation of hyperactive myosin[9]Dose-dependent reduction in LV systolic function and LVOT pressure gradient in feline HCM model[10]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative methodologies for key experiments used to characterize cardiac myosin inhibitors.

Cardiac Myosin ATPase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of cardiac myosin.

cluster_0 Myosin ATPase Assay Workflow start Start prep_myosin Purify Cardiac Myosin start->prep_myosin prep_reagents Prepare Assay Buffer (ATP, MgCl₂, etc.) start->prep_reagents add_inhibitor Add this compound/Aficamten (Varying Concentrations) prep_myosin->add_inhibitor prep_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add Myosin) add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_pi Measure Inorganic Phosphate (B84403) (Pi) Released incubate->measure_pi analyze Calculate ATPase Activity and IC50 measure_pi->analyze end End analyze->end

Figure 2: A representative workflow for a cardiac myosin ATPase assay.

Protocol Summary:

  • Preparation of Reagents: A reaction buffer is prepared containing ATP, MgCl₂, and other necessary ions.[11][12] A method to detect inorganic phosphate (Pi), such as a malachite green-based assay or a coupled-enzyme system measuring ADP production, is also prepared.[13][14]

  • Enzyme Preparation: Purified cardiac myosin or cardiac myofibrils are diluted to a working concentration in the assay buffer.[13][14]

  • Inhibitor Addition: The test compound (this compound or aficamten) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP or the myosin preparation and incubated at a controlled temperature (e.g., 37°C) for a specific time.[11]

  • Measurement of ATPase Activity: The amount of Pi released is quantified using a colorimetric or fluorescent method.[12][13]

  • Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the concentration of the inhibitor to determine the IC50 value.

Myofibril Contraction Assay

This assay provides a more integrated assessment of a compound's effect on the contractile machinery within a cellular context.

cluster_0 Myofibril Contraction Assay Workflow start Start isolate_myofibrils Isolate Myofibrils from Cardiac Tissue start->isolate_myofibrils mount_myofibril Mount Single Myofibril between Force Transducer and Length Controller isolate_myofibrils->mount_myofibril perfuse_relaxing Perfuse with Relaxing Solution mount_myofibril->perfuse_relaxing add_inhibitor Add this compound/Aficamten perfuse_relaxing->add_inhibitor perfuse_activating Perfuse with Activating Solution (Ca²⁺) add_inhibitor->perfuse_activating measure_force Measure Force Generation perfuse_activating->measure_force analyze Analyze Contractile Parameters (Force, Kinetics) measure_force->analyze end End analyze->end

Figure 3: A representative workflow for a myofibril contraction assay.

Protocol Summary:

  • Myofibril Isolation: Myofibrils are isolated from cardiac muscle tissue by homogenization and differential centrifugation.[15][16]

  • Experimental Setup: A single myofibril is mounted between a force transducer and a length controller.[15][16][17]

  • Solution Perfusion: The myofibril is perfused with a series of solutions, including a relaxing solution (low Ca²⁺), an activating solution (high Ca²⁺), and solutions containing the test compound.[15][16][17]

  • Force Measurement: The force generated by the myofibril upon activation with Ca²⁺ is measured by the force transducer.[15][16][17]

  • Data Analysis: The effects of the compound on various contractile parameters, such as maximal force, Ca²⁺ sensitivity of force, and kinetics of force development and relaxation, are analyzed.[15][16][17]

Discussion and Future Directions

The available preclinical data suggest that both this compound and aficamten are potent inhibitors of cardiac myosin with the potential to treat HCM. Aficamten has a more extensive publicly available preclinical data package, which demonstrates its efficacy in reducing cardiac hypercontractility in vitro and in vivo.[6][10] While less is known about the preclinical profile of this compound, its advancement to Phase 2 clinical trials indicates a promising preclinical foundation.[18][19]

Direct head-to-head preclinical studies comparing this compound and aficamten would be highly valuable to the research community. Such studies would allow for a more definitive comparison of their potency, selectivity, and overall pharmacological profiles.

As these molecules progress through clinical development, further research into their long-term effects on cardiac structure and function, as well as their potential for disease modification, will be crucial. The continued investigation of these and other cardiac myosin inhibitors holds great promise for the future of HCM therapy.

References

Delocamten's Potential in Hypertrophic Cardiomyopathy: A Preclinical Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Delocamten, a novel cardiac myosin inhibitor, is emerging as a promising therapeutic candidate for hypertrophic cardiomyopathy (HCM). While direct comparative preclinical studies of this compound against standard-of-care treatments are not yet widely published, its mechanism of action allows for a robust comparison with existing therapies based on data from closely related molecules and established animal models of HCM. This guide provides an objective comparison of the preclinical efficacy of cardiac myosin inhibitors, represented by the well-studied compound mavacamten (B608862), with standard-of-care agents such as the beta-blocker propranolol (B1214883) and the calcium channel blocker diltiazem (B1670644).

Hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, which can lead to impaired cardiac function and an increased risk of heart failure and sudden cardiac death. The underlying pathology involves hypercontractility of the cardiac sarcomere, the fundamental contractile unit of heart muscle cells. This compound, as a cardiac myosin inhibitor, directly targets this hypercontractility.

This guide summarizes the available preclinical data from studies in animal models of HCM, presenting quantitative data in structured tables for ease of comparison, detailing experimental protocols for key cited experiments, and providing visualizations of relevant signaling pathways and experimental workflows.

Comparative Efficacy in Animal Models of Hypertrophic Cardiomyopathy

Preclinical studies in genetic mouse models of HCM, which mimic the human disease, have demonstrated the potential of cardiac myosin inhibitors to address the core pathophysiology of the disease. These studies show a reduction in the excessive contractility of the heart muscle, leading to improvements in key markers of HCM. In comparison, standard-of-care treatments like beta-blockers and calcium channel blockers primarily manage the symptoms of HCM by reducing heart rate and contractility through different mechanisms.

ParameterCardiac Myosin Inhibitor (Mavacamten)Beta-Blocker (Propranolol)Calcium Channel Blocker (Diltiazem)
Mechanism of Action Directly inhibits cardiac myosin ATPase, reducing actin-myosin cross-bridge formation and normalizing contractility.[1]Blocks β-adrenergic receptors, reducing the effects of catecholamines on heart rate and contractility.[2]Blocks L-type calcium channels, reducing calcium influx into cardiac muscle cells and leading to decreased contractility and vasodilation.
Effect on Cardiac Hypertrophy Prevents and reverses left ventricular hypertrophy.[1][3]Blunts the cardiac hypertrophic response to pressure overload.Prevents the development of left ventricular hypertrophy.[4]
Effect on Myocardial Fibrosis Prevents and minimizes myocardial fibrosis.[1][3]Attenuates cardiac fibrosis associated with pressure overload.[5]Significantly reduces myocardial fibrosis.[4]
Effect on Cardiomyocyte Disarray Prevents cardiomyocyte disarray.[1]Data not prominently reported in comparative preclinical HCM models.Less myocyte disarray observed with treatment.[4]

Table 1: Comparison of Preclinical Efficacy in Mouse Models of Hypertrophic Cardiomyopathy

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies, highlighting the effects of a cardiac myosin inhibitor (mavacamten) and a calcium channel blocker (diltiazem) in a genetic mouse model of HCM (αMHC403/+), and a beta-blocker (propranolol) in a pressure-overload (transverse aortic constriction - TAC) induced model of cardiac hypertrophy.

Treatment GroupLeft Ventricular Wall Thickness (mm)Percent Fibrosis of Left VentricleReference
Untreated αMHC403/+ Mice1.12 ± 0.074.07% ± 0.18%[4]
Diltiazem-treated αMHC403/+ Mice1.01 ± 0.050.23% ± 0.04%[4]

Table 2: Effects of Diltiazem on Cardiac Pathology in αMHC403/+ Mice

Treatment GroupLeft Ventricular Weight to Body Weight Ratio (mg/g)Reference
Sham~3.5[6]
TAC + Vehicle~5.0[6]
TAC + Propranolol~4.0[6]

Table 3: Effect of Propranolol on Cardiac Hypertrophy in a Pressure-Overload Mouse Model

Note: Direct quantitative preclinical data for this compound is limited. The data for the cardiac myosin inhibitor class is represented by mavacamten, which shares the same mechanism of action. The animal models and specific parameters measured in the propranolol and diltiazem studies differ, precluding a direct numerical comparison in a single table.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols based on published studies for inducing HCM in animal models and for the administration of the compared therapeutic agents.

Animal Model: Genetic Mouse Model of HCM (αMHC403/+)

The αMHC403/+ mouse model carries an Arg403Gln missense mutation in the α-cardiac myosin heavy chain gene, which is a common cause of familial HCM in humans. These mice develop key features of the human disease, including left ventricular hypertrophy, myocyte disarray, and fibrosis.[4]

Drug Administration Protocols
  • Cardiac Myosin Inhibitor (Mavacamten): In preclinical studies, mavacamten is typically administered orally. For example, in mouse models of HCM, it has been administered via daily oral gavage or mixed in the diet to achieve target plasma concentrations. The dosing is often adjusted based on pharmacokinetic studies to maintain a therapeutic level that reduces hypercontractility without causing excessive cardiac suppression.[7]

  • Beta-Blocker (Propranolol): Propranolol can be administered to mice through various routes, including subcutaneously via osmotic minipumps for continuous delivery. A typical dose used to study its effects on cardiac hypertrophy is 10 mg/kg/day.[6] This method ensures consistent drug levels over the study period.

  • Calcium Channel Blocker (Diltiazem): Diltiazem can be administered to mice orally by adding it to their drinking water. A concentration of 450 mg/L, corresponding to a daily dose of approximately 1.8 mg per mouse, has been used to prevent the development of cardiomyopathy in the αMHC403/+ mouse model.[4][8]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by cardiac myosin inhibitors, beta-blockers, and calcium channel blockers.

Cardiac_Myosin_Inhibitor_Pathway cluster_sarcomere Cardiac Sarcomere Myosin Myosin Cross_Bridge Actin-Myosin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin->Cross_Bridge Hypercontractility Hypercontractility Cross_Bridge->Hypercontractility Leads to Pathological Remodeling Hypertrophy, Fibrosis, Cardiomyocyte Disarray Hypercontractility->Pathological Remodeling Drives This compound This compound (Cardiac Myosin Inhibitor) This compound->Myosin Inhibits ATPase Activity

Caption: Mechanism of this compound in the cardiac sarcomere.

Beta_Blocker_Pathway cluster_cell Cardiomyocyte Beta_Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Increased_Ca Increased Intracellular Ca2+ Ca_Channels->Increased_Ca Increased_Contractility Increased Contractility & Heart Rate Increased_Ca->Increased_Contractility Catecholamines Catecholamines Catecholamines->Beta_Receptor Binds to Propranolol Propranolol (Beta-Blocker) Propranolol->Beta_Receptor Blocks

Caption: Signaling pathway of beta-blockers in cardiomyocytes.

Calcium_Channel_Blocker_Pathway cluster_cell Cardiomyocyte Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Diltiazem Diltiazem (Calcium Channel Blocker) Diltiazem->Ca_Channel Blocks Depolarization Depolarization Depolarization->Ca_Channel Activates

Caption: Mechanism of action of calcium channel blockers.

Conclusion

Based on the available preclinical evidence from animal models of hypertrophic cardiomyopathy, the cardiac myosin inhibitor class, to which this compound belongs, demonstrates a distinct and targeted approach to treating HCM. By directly addressing the underlying hypercontractility of the sarcomere, these agents not only have the potential to improve symptoms but also to prevent or reverse the pathological remodeling of the heart muscle, including hypertrophy and fibrosis.

Standard-of-care treatments, such as beta-blockers and calcium channel blockers, remain valuable in managing the clinical manifestations of HCM. However, their mechanisms of action are less specific to the root cause of the disease. The preclinical data suggest that while they can mitigate some aspects of cardiac hypertrophy, their effects on the progressive nature of the disease may be less profound than those of cardiac myosin inhibitors.

Further preclinical studies directly comparing this compound with standard-of-care agents in the same animal models are warranted to provide a more definitive assessment of its relative efficacy. Nevertheless, the existing data for the cardiac myosin inhibitor class as a whole strongly support the continued investigation of this compound as a potentially disease-modifying therapy for hypertrophic cardiomyopathy.

References

Replicating Published Studies on Cardiac Myosin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on Delocamten: As of late 2025, detailed quantitative results and experimental protocols from clinical trials of this compound (also known as MYK-224 and BMS-986435) are not yet publicly available. This compound is a next-generation cardiac myosin inhibitor currently in Phase 2 clinical trials. To provide a relevant and useful guide for researchers, this document will focus on two well-documented drugs in the same class with the same mechanism of action: Mavacamten and Aficamten (B8198243) . The experimental data and protocols from these studies can serve as a valuable reference for understanding the expected outcomes and methodologies for this class of drugs.

Mechanism of Action: Cardiac Myosin Inhibition

Cardiac myosin inhibitors are a class of drugs that target the underlying cause of hypertrophic cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle and hypercontractility.[1][2] These drugs act as allosteric and reversible inhibitors of cardiac myosin.[3][4]

In a healthy heart, the interaction between myosin and actin filaments generates the force for muscle contraction. In HCM, genetic mutations often lead to an excessive number of myosin-actin cross-bridges, resulting in hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle.[1][4]

Cardiac myosin inhibitors modulate the number of active myosin heads available to bind to actin.[4] They stabilize the myosin heads in an energy-sparing, "super-relaxed" state, which reduces the number of myosin-actin cross-bridges that can form.[3][5] This targeted inhibition of the cardiac myosin ATPase activity decreases the excessive contractility of the heart muscle, allowing it to relax more efficiently.[1][6] The intended therapeutic effects include a reduction in the obstruction of the left ventricular outflow tract (LVOT), improved cardiac filling pressures, and alleviation of symptoms associated with HCM.[4]

Below is a diagram illustrating the signaling pathway of cardiac myosin inhibition.

cluster_Sarcomere Sarcomere cluster_DrugAction Drug Action Myosin Myosin Cross_Bridge Myosin-Actin Cross-Bridge Formation Myosin->Cross_Bridge Binds to Actin Actin Actin->Cross_Bridge Binds to Hypercontractility Hypercontractility & LVOT Obstruction Cross_Bridge->Hypercontractility This compound This compound (Cardiac Myosin Inhibitor) Inhibition Inhibition of Myosin ATPase This compound->Inhibition Inhibition->Myosin Reduces availability of myosin heads

Mechanism of Cardiac Myosin Inhibition

Comparative Data from Published Studies

The following tables summarize key quantitative data from published clinical trials of Mavacamten and Aficamten.

Table 1: Mavacamten Efficacy Data (EXPLORER-HCM Trial)
ParameterMavacamten GroupPlacebo Groupp-valueCitation
Primary Endpoint
≥1.5 mL/kg/min increase in pVO₂ with ≥1 NYHA class improvement OR ≥3.0 mL/kg/min increase in pVO₂ with no worsening of NYHA class at 30 weeks37%17%0.0005[7]
Secondary Endpoints
Change in post-exercise LVOT gradient from baseline to week 30-47 mm Hg-10 mm Hg<0.0001[7]
Change in pVO₂ from baseline to week 301.4 mL/kg/min-0.1 mL/kg/min0.0006[7]
Biomarkers
Reduction in NT-proBNP80% greater reduction than placebo--[6][8]
Table 2: Mavacamten Long-Term Efficacy Data (PIONEER-OLE Study)
Parameter (at Week 180)Change from BaselineCitation
Resting LVOT Gradient-50 mm Hg (SD 55)[9]
Valsalva LVOT Gradient-70 mm Hg (SD 41)[9]
Serum NT-proBNP Levels (median change)-498 ng/L[9]
Kansas City Cardiomyopathy Questionnaire-Overall Summary Score (mean change)+17 (SD 16)[9]
Table 3: Aficamten Pharmacokinetics in Healthy Chinese Participants (Phase 1 Study)
DoseCmax (ng/mL)AUC0-inf (ng·h/mL)t1/2 (h)Citation
Single Ascending Dose (SAD)
10 mg283.4 (38.8)5061 (1264)75.2 (17.7)[10][11]
20 mg553.8 (119.2)10560 (2267)84.9 (13.5)[10][11]
Multiple Dose (MD) - Day 14
5 mg230.1 (41.4)4330 (807)82.5 (14.2)[10][11]

Values are presented as mean (standard deviation).

Experimental Protocols

Detailed methodologies for the key clinical trials are provided below.

Mavacamten: EXPLORER-HCM Phase 3 Trial
  • Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled trial.[12][13][14]

  • Participants: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, a left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg, and a left ventricular ejection fraction (LVEF) of ≥55%.[7][8]

  • Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting at 5 mg once daily) or a matching placebo for 30 weeks.[8][14]

  • Assessments: Patient status was assessed every 2-4 weeks and included echocardiograms, electrocardiograms, and blood collection for laboratory tests and Mavacamten plasma concentration.[14]

  • Primary Endpoint: A composite functional endpoint at week 30 defined as either (1) an increase in peak oxygen consumption (pVO₂) of ≥1.5 mL/kg/min and a reduction of at least one NYHA class, or (2) an improvement of ≥3.0 mL/kg/min in pVO₂ with no worsening of NYHA class.[13][14]

  • Secondary Endpoints: Changes in post-exercise LVOT gradient, pVO₂, NYHA class, and patient-reported outcomes assessed by the Kansas City Cardiomyopathy Questionnaire and a novel HCM-specific instrument.[13]

Screening Screening (Day -35 to -1) Randomization Randomization (1:1) Day 1 Screening->Randomization Mavacamten Mavacamten (n=123) 5mg starting dose Randomization->Mavacamten Placebo Placebo (n=128) Randomization->Placebo Treatment 30-Week Double-Blind Treatment Period Mavacamten->Treatment Placebo->Treatment Endpoint Primary Endpoint Assessment (Week 30) Treatment->Endpoint Follow_up Post-Treatment Follow-up (Week 38) Endpoint->Follow_up

EXPLORER-HCM Trial Workflow
Mavacamten: PIONEER-OLE (Open-Label Extension) Study

  • Study Design: An open-label, long-term extension study.[9][15][16]

  • Participants: Patients who had previously completed the PIONEER-HCM phase 2 study.[9][15]

  • Intervention: All patients received oral Mavacamten, starting at a dose of 5 mg once daily, with individualized dose titration at week 6.[9][15]

  • Assessments: Evaluations included serial monitoring of safety, echocardiography, Kansas City Cardiomyopathy Questionnaire–Overall Summary Score, and serum NT-proBNP levels.[9][15]

  • Objectives: The primary objective was to assess the long-term safety and tolerability of Mavacamten. Secondary objectives included assessing long-term effectiveness on symptoms, LVOT gradients, cardiovascular biomarkers, and echocardiographic measures.[15]

Aficamten: Phase 1 Study in Healthy Chinese Participants
  • Study Design: A double-blind, randomized, placebo-controlled, phase 1 study with single ascending dose (SAD) and multiple-dose (MD) cohorts.[10][11]

  • Participants: 28 healthy male and female Chinese participants.[10][11]

  • Intervention:

    • SAD cohort: 16 participants were randomized to receive a single oral dose of Aficamten (10 mg or 20 mg) or a placebo.[10][11]

    • MD cohort: 12 participants were randomized to receive multiple doses of Aficamten (5 mg) or a placebo once daily for 14 days.[10][11]

  • Assessments: Safety was monitored throughout the study with electrocardiograms, echocardiograms, clinical laboratory tests, and reporting of adverse events. Pharmacokinetic profiles of Aficamten and its metabolites were also evaluated.[10][11]

  • Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Aficamten in healthy Chinese adults.[10]

cluster_SAD Single Ascending Dose (SAD) cluster_MD Multiple Dose (MD) SAD_Rand Randomization (n=16) SAD_10mg Aficamten 10mg SAD_Rand->SAD_10mg SAD_20mg Aficamten 20mg SAD_Rand->SAD_20mg SAD_Placebo Placebo SAD_Rand->SAD_Placebo SAD_Dose Single Oral Dose SAD_10mg->SAD_Dose SAD_20mg->SAD_Dose SAD_Placebo->SAD_Dose PK_PD_Safety Pharmacokinetic, Pharmacodynamic, & Safety Assessments SAD_Dose->PK_PD_Safety MD_Rand Randomization (n=12) MD_5mg Aficamten 5mg MD_Rand->MD_5mg MD_Placebo Placebo MD_Rand->MD_Placebo MD_Dose Once Daily for 14 Days MD_5mg->MD_Dose MD_Placebo->MD_Dose MD_Dose->PK_PD_Safety

Aficamten Phase 1 Trial Workflow

References

Delocamten: A Comparative Analysis of a Novel Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Delocamten, a novel cardiac myosin inhibitor, with other prominent molecules in its class, namely Mavacamten and Aficamten (B8198243). The focus is on the specificity of these compounds, supported by available experimental data and detailed methodologies. As this compound is an emerging therapeutic candidate, publicly available data on its broad selectivity is limited compared to more clinically advanced compounds. This guide, therefore, presents the available information and uses Mavacamten and Aficamten as benchmarks for assessing isoform specificity.

Introduction to Cardiac Myosin Inhibitors

Unlike traditional kinase inhibitors that target signaling cascades, cardiac myosin inhibitors represent a distinct class of therapeutics that directly modulate the function of the cardiac sarcomere, the fundamental contractile unit of the heart muscle. These agents, including this compound, Mavacamten, and Aficamten, are being developed primarily for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by hypercontractility of the heart muscle.[1][2][3] The mechanism of action involves the allosteric inhibition of cardiac myosin's ATPase activity, which reduces the number of actin-myosin cross-bridges, thereby decreasing excessive contractility.[4][5]

Comparative Specificity and Potency

The specificity of a cardiac myosin inhibitor is critical to its therapeutic profile, as off-target inhibition of other myosin isoforms, such as those in skeletal or smooth muscle, could lead to undesirable side effects. The ideal cardiac myosin inhibitor demonstrates high potency for the β-cardiac myosin heavy chain while exhibiting significantly lower activity against other myosin types.

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound, Mavacamten, and Aficamten against their primary target and other myosin isoforms are summarized below.

CompoundTarget/SystemIC50 (µM)Selectivity Profile
This compound Cardiac Myosin1.1[3]Data on other myosin isoforms not publicly available.
Mavacamten Human Cardiac Myosin0.727[4]~8-fold selective for cardiac over fast skeletal myosin.[4]
Bovine Cardiac Myosin0.473[4]>68-fold selective for cardiac over smooth muscle myosin.[4]
Rabbit Fast Skeletal Myosin5.852[4]
Chicken Gizzard Smooth Muscle Myosin>50[4]
Aficamten Cardiac Myosin1.4[6]~5-fold selective for cardiac over fast skeletal myosin.[7]
Cardiac Myofibrils (β-MHC)1.26[7]>30-fold selective for cardiac over smooth muscle myosin.[7]
Slow Skeletal Myofibrils (β-MHC)1.23[7]
Fast Skeletal Myofibrils6.52[7]
Smooth Muscle Myosin S1>40[7]

Signaling Pathway and Mechanism of Action

Cardiac myosin inhibitors act directly on the proteins of the cardiac sarcomere to reduce hypercontractility. The diagram below illustrates the simplified mechanism of muscle contraction and the point of intervention for these inhibitors.

G cluster_sarcomere Cardiac Sarcomere cluster_inhibitor Inhibitor Action Actin Actin Filament Myosin Myosin Head (Resting State) Actin->Myosin ADP release, returns to rest ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP ATP ATP ATP->Myosin Binds CrossBridge Actin-Myosin Cross-Bridge (Force Production) ADP_Pi->CrossBridge Binds to Actin CrossBridge->Actin Power Stroke (Contraction) Inhibitor This compound Mavacamten Aficamten Inhibitor->Myosin Allosterically inhibits ATPase activity

Caption: Mechanism of cardiac myosin inhibitors on the sarcomere contraction cycle.

Experimental Protocols

The determination of IC50 values and selectivity for myosin inhibitors relies on specific biochemical assays. Below are the methodologies for key experiments.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is the primary function inhibited by this class of drugs.

Objective: To determine the concentration of an inhibitor required to reduce myosin ATPase activity by 50% (IC50).

Principle: A coupled-enzyme assay is used where the production of ADP by myosin is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

  • Purified myosin protein (cardiac, skeletal, or smooth muscle isoforms)

  • Actin (for actin-activated assays)

  • Assay Buffer (e.g., 12 mM Pipes, 2 mM MgCl2, 1 mM DTT, pH 6.8)

  • ATP solution

  • Coupled-enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds (this compound, etc.) dissolved in DMSO

  • Microplate spectrophotometer

Procedure:

  • A reaction mixture is prepared in the assay buffer containing myosin, the PK/LDH enzyme mix, PEP, and NADH. For actin-activated assays, actin is also included.

  • Serial dilutions of the test compound (e.g., this compound) are added to the wells of a microplate. A DMSO-only control is also prepared.

  • The reaction is initiated by adding a final concentration of ATP to all wells.

  • The plate is immediately placed in a spectrophotometer pre-set to 20°C.

  • The absorbance at 340 nm is measured kinetically over a defined period.

  • The rate of NADH decrease (proportional to ATPase activity) is calculated for each compound concentration.

  • The data are normalized to the DMSO control, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for assessing the specificity of a novel myosin inhibitor.

G start Start compound Synthesize & Prepare Inhibitor (e.g., this compound) start->compound cardiac_assay Primary Screen: Cardiac Myosin ATPase Assay compound->cardiac_assay skeletal_assay Secondary Screen: Skeletal Myosin ATPase Assay cardiac_assay->skeletal_assay smooth_assay Secondary Screen: Smooth Muscle Myosin ATPase Assay cardiac_assay->smooth_assay data_analysis Data Analysis: Calculate IC50 Values skeletal_assay->data_analysis smooth_assay->data_analysis selectivity Determine Selectivity Profile data_analysis->selectivity end End selectivity->end

Caption: Workflow for determining the isoform specificity of a myosin inhibitor.

Conclusion

This compound is a promising cardiac myosin inhibitor with demonstrated potency against its primary target. While detailed public data on its broader specificity profile is not yet available, comparisons with Mavacamten and Aficamten highlight the established benchmarks for isoform selectivity in this class of drugs. High selectivity for cardiac myosin over skeletal and smooth muscle isoforms is a key characteristic of a potentially successful therapeutic agent for hypertrophic cardiomyopathy. Further studies will be crucial to fully elucidate the comparative specificity of this compound and its potential clinical advantages.

References

Safety Operating Guide

Navigating the Proper Disposal of Delocamten: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the correct disposal of chemical compounds is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Delocamten, a cardiac myosin inhibitor used in research.[1]

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the management of laboratory chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local and national regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat.

All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties of this compound

While specific disposal data is unavailable, understanding the known properties of this compound is a key component of a thorough safety assessment.

PropertyValue
Molecular Formula C₁₉H₂₁F₂N₃O₃[2][3]
Molecular Weight 377.4 g/mol [2]
CAS Number 2417411-02-8[2]
Appearance Not specified (likely solid)
Solubility Not specified

Step-by-Step Disposal Protocol

The disposal of this compound should follow a structured protocol to ensure safety and regulatory compliance. As a general principle for chemical waste, do not dispose of this compound down the drain or in the regular trash.

1. Waste Identification and Classification:

  • Characterize the this compound waste. Determine if it is in solid form, a solution, or mixed with other materials. This information is crucial for proper labeling and segregation.

2. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weighing boats, gloves, and pipette tips, in a designated, durable, and sealable container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. If various solvents are used, it is best practice to use separate waste containers for each to prevent potential chemical reactions.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.

3. Container Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container. High-density polyethylene (B3416737) (HDPE) is often a suitable material for such containers.

  • The label on the waste container must clearly state "Chemical Waste" and identify the contents, including "this compound" and any other components in the waste stream (e.g., solvent name).

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition or extreme temperatures.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's EHS office or a certified waste management contractor to arrange for pickup.

  • Provide them with all necessary information about the waste, as detailed on the container label.

  • Never attempt to transport chemical waste off-site yourself.

Experimental Protocols

As this compound is a research compound without a specific, publicly available SDS detailing its hazards, no experimental protocols for its degradation prior to disposal are recommended. The standard and safest procedure is to transfer the waste to a licensed disposal facility via your institution's EHS-approved vendor.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a research chemical like this compound.

General Disposal Workflow for Research Chemicals A Identify Waste Stream (Solid, Liquid, Contaminated Materials) B Segregate Waste into Designated, Compatible Containers A->B C Clearly Label Container with Contents and Hazard Information B->C D Store Sealed Container in Secure Satellite Accumulation Area C->D E Contact Institutional EHS Office for Waste Pickup D->E F EHS Coordinates with Licensed Waste Disposal Vendor E->F

Caption: General workflow for the disposal of research chemicals.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。